1-(2-Amino-5-nitrophenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-amino-5-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSBWHYLQMVOOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460117 | |
| Record name | 1-(2-amino-5-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32580-41-9 | |
| Record name | 1-(2-amino-5-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Amino-5-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Amino-5-nitrophenyl)ethanone, a valuable intermediate in the fields of medicinal chemistry and materials science. This document details the primary synthetic route, experimental protocols, and a thorough analysis of its spectroscopic characterization.
Introduction
This compound, also known as 2'-amino-5'-nitroacetophenone, is a substituted aromatic ketone with the chemical formula C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol .[1] Its structure incorporates a ketone, an aromatic amine, and a nitro group, making it a versatile precursor for the synthesis of various heterocyclic compounds, including quinolines and other pharmacologically active scaffolds. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the phenyl ring creates a unique electronic profile that is also of interest in the development of novel materials.
Synthesis
The most common and reliable synthesis of this compound is a three-step process commencing with the readily available starting material, 2-aminoacetophenone. The synthesis involves the protection of the amino group via acetylation, followed by regioselective nitration, and subsequent deprotection of the acetyl group.
Synthetic Pathway
The overall synthetic pathway is illustrated below:
Caption: Synthetic pathway for this compound.
Experimental Protocols
Materials:
-
2-Aminoacetophenone
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 2-aminoacetophenone in glacial acetic acid.
-
Cool the solution in an ice bath with stirring.
-
Slowly add acetic anhydride dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to yield N-(2-acetylphenyl)acetamide.
Materials:
-
N-(2-acetylphenyl)acetamide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask, dissolve N-(2-acetylphenyl)acetamide in concentrated sulfuric acid, maintaining the temperature below 5°C in an ice-salt bath.
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of N-(2-acetylphenyl)acetamide, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral to obtain N-(2-acetyl-4-nitrophenyl)acetamide.
Materials:
-
N-(2-acetyl-4-nitrophenyl)acetamide
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (for neutralization)
Procedure:
-
In a round-bottom flask, suspend N-(2-acetyl-4-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₈N₂O₃ |
| Molecular Weight | 180.16 g/mol [1] |
| Appearance | Yellow to orange solid |
| CAS Number | 32580-41-9[1] |
Spectroscopic Data
The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Predicted):
-
δ ~2.5 ppm (s, 3H): Protons of the acetyl group (-COCH₃).
-
δ ~6.7-6.9 ppm (d, 1H): Aromatic proton ortho to the amino group.
-
δ ~7.9-8.1 ppm (dd, 1H): Aromatic proton meta to the amino group and ortho to the nitro group.
-
δ ~8.3-8.5 ppm (d, 1H): Aromatic proton ortho to the acetyl group and meta to the nitro group.
-
δ (broad s, 2H): Protons of the amino group (-NH₂). The chemical shift of these protons can vary depending on the solvent and concentration.
¹³C NMR (Predicted):
-
δ ~28 ppm: Acetyl methyl carbon (-COCH₃).
-
δ ~115-120 ppm: Aromatic carbons.
-
δ ~125-135 ppm: Aromatic carbons.
-
δ ~140-150 ppm: Aromatic carbons attached to the amino and nitro groups.
-
δ ~198 ppm: Carbonyl carbon (-COCH₃).
The FTIR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching vibrations of the primary amine |
| 3100-3000 | Aromatic C-H stretching |
| 1650-1680 | C=O stretching vibration of the ketone |
| 1580-1620 | N-H bending vibration and aromatic C=C stretching |
| 1500-1550 | Asymmetric NO₂ stretching |
| 1330-1370 | Symmetric NO₂ stretching |
| 1200-1300 | C-N stretching of the aromatic amine |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): m/z = 180.
-
Major Fragment Ions:
-
m/z = 165: Loss of a methyl radical (•CH₃) from the molecular ion.
-
m/z = 137: Loss of a ketene molecule (CH₂=C=O) from the molecular ion.
-
m/z = 122: Subsequent loss of a nitro group (•NO₂) from the m/z 165 fragment.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General experimental workflow for the synthesis and characterization.
Safety and Handling
This compound and the reagents used in its synthesis should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. The nitration step is highly exothermic and requires careful temperature control to avoid runaway reactions. All waste should be disposed of in accordance with institutional and local regulations. For detailed safety information, refer to the Safety Data Sheets (SDS) of all chemicals used.
Conclusion
This technical guide has outlined a reliable and well-established method for the synthesis of this compound. The provided experimental protocols and characterization data serve as a valuable resource for researchers in organic synthesis and drug discovery. The versatile nature of this compound as a synthetic intermediate ensures its continued importance in the development of novel molecules with potential applications in medicine and materials science.
References
Spectroscopic Profile of 1-(2-Amino-5-nitrophenyl)ethanone: A Theoretical and Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and predictive spectroscopic analysis of 1-(2-Amino-5-nitrophenyl)ethanone (CAS No: 32580-41-9; Molecular Formula: C₈H₈N₂O₃; Molecular Weight: 180.16 g/mol ).[1][2] Due to the current unavailability of experimentally derived spectroscopic data in the public domain, this document leverages established principles of spectroscopy and data from structurally analogous compounds to predict the characteristic features in Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed, generalized experimental protocols for acquiring such data are also presented. This guide is intended to serve as a foundational reference for researchers working with this compound, aiding in the design of analytical methodologies and the interpretation of future experimental results.
Introduction
This compound is a substituted aromatic ketone of interest in organic synthesis, serving as a versatile intermediate for the preparation of various heterocyclic compounds and other complex molecules.[1] The presence of an amino group, a nitro group, and an acetyl group on the phenyl ring results in a unique electronic environment that dictates its chemical reactivity and spectroscopic properties.[1] Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research or development setting.
Note: A thorough search of scientific literature and chemical databases has revealed a lack of published experimental spectroscopic data (¹H NMR, ¹³C NMR, FTIR, and Mass Spectrum) for this compound. The data presented herein are therefore predicted values based on established substituent effects and analysis of related compounds. These predictions are intended to guide experimental work and should be confirmed by empirical data.
Predicted Spectroscopic Data
The following sections and tables summarize the predicted spectroscopic data for this compound.
Mass Spectrometry (MS)
Mass spectrometry is expected to show a molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern is predicted based on the stability of the resulting ions, with common cleavages occurring at the carbonyl group.
| m/z | Predicted Fragment | Interpretation |
| 180.16 | [C₈H₈N₂O₃]⁺• | Molecular Ion (M⁺•) |
| 165.14 | [C₇H₅N₂O₃]⁺ | Loss of methyl radical (•CH₃) from the acetyl group |
| 135.04 | [C₇H₅NO₂]⁺• | Loss of the nitro group (•NO₂) from the M-15 fragment |
| 120.06 | [C₇H₆NO]⁺ | Subsequent loss of a functional group from a fragment |
| 92.06 | [C₆H₆N]⁺ | Fragmentation of the aromatic ring |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum in a common solvent like CDCl₃ would show distinct signals for the aromatic protons, the amino protons, and the methyl protons of the acetyl group. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nitro and acetyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Aromatic H (H-6) | ~7.9 - 8.1 | Doublet (d) | ~2.5 | 1H |
| Aromatic H (H-4) | ~7.7 - 7.9 | Doublet of Doublets (dd) | ~9.0, 2.5 | 1H |
| Aromatic H (H-3) | ~6.7 - 6.9 | Doublet (d) | ~9.0 | 1H |
| Amino (-NH₂) | ~5.0 - 6.0 | Broad Singlet (br s) | - | 2H |
| Acetyl (-COCH₃) | ~2.5 - 2.7 | Singlet (s) | - | 3H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum will reflect the different electronic environments of the carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~195 - 200 |
| Aromatic C (C-5) | ~148 - 152 |
| Aromatic C (C-1) | ~140 - 145 |
| Aromatic C (C-3) | ~130 - 135 |
| Aromatic C (C-6) | ~125 - 130 |
| Aromatic C (C-4) | ~118 - 123 |
| Aromatic C (C-2) | ~115 - 120 |
| Methyl (-CH₃) | ~25 - 30 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is predicted to show characteristic absorption bands for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450 - 3300 | N-H stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic Ring |
| 2960 - 2850 | C-H stretch | Methyl Group (-CH₃) |
| ~1680 | C=O stretch | Carbonyl (Ketone) |
| 1620 - 1580 | C=C stretch | Aromatic Ring |
| 1550 - 1490 | N-O asymmetric stretch | Nitro Group (-NO₂) |
| 1360 - 1300 | N-O symmetric stretch | Nitro Group (-NO₂) |
| 1300 - 1200 | C-N stretch | Aryl Amine |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation
-
Weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
Cap the vial and gently agitate until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
3.1.2. Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H and/or ¹³C NMR spectra using standard pulse programs.
-
Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal after the measurement.
Mass Spectrometry (MS)
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate method (e.g., direct infusion, or coupled with gas or liquid chromatography).
-
Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 2'-Amino-5'-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Amino-5'-nitroacetophenone, also identified by its IUPAC name 1-(2-amino-5-nitrophenyl)ethanone, is an organic compound with the chemical formula C₈H₈N₂O₃.[1][2][3][4] This molecule incorporates an acetophenone core functionalized with both an amino (-NH₂) and a nitro (-NO₂) group on the phenyl ring. The presence of an electron-donating amino group and a potent electron-withdrawing nitro group establishes a "push-pull" electronic system.[5] This distinct electronic characteristic makes it a compound of interest in medicinal chemistry and materials science, where it serves as a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and dyes.[5] Its structure, featuring a reactive ketone and modifiable aromatic ring, allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis.[5] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and a logical workflow for its synthesis and analysis.
Physicochemical Properties
The key physicochemical properties of 2'-Amino-5'-nitroacetophenone are summarized in the table below. It is important to note that while some experimental data is available, certain values are based on computational predictions due to a lack of comprehensive experimental studies.
Table 1: Summary of Physicochemical Data for 2'-Amino-5'-nitroacetophenone
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Synonyms | 2'-Amino-5'-nitroacetophenone, (2-Acetyl-4-nitrophenyl)amine | [2] |
| CAS Number | 32580-41-9 | [4] |
| Molecular Formula | C₈H₈N₂O₃ | [2][3][4] |
| Molecular Weight | 180.16 g/mol | [3][4][5] |
| Physical State | Solid at room temperature | [2] |
| Boiling Point | 332.9°C at 760 mmHg (Predicted) | [3] |
| Density | 1.333 g/cm³ (Predicted) | [3] |
| Solubility | Moderate solubility in polar solvents | [2] |
| LogP | 2.484 (Predicted) | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2'-Amino-5'-nitroacetophenone. The following sections detail the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 2'-Amino-5'-nitroacetophenone, the predicted spectrum would show distinct signals for the aromatic protons, the amino protons, and the methyl protons of the acetyl group.[6]
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Each non-equivalent carbon atom will produce a distinct signal.[7] The spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the methyl carbon.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[8] The IR spectrum of 2'-Amino-5'-nitroacetophenone is expected to exhibit characteristic absorption bands corresponding to the N-H stretching of the amino group, the C=O stretching of the ketone, and the N-O stretching of the nitro group.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to determine the physicochemical and spectroscopic properties of 2'-Amino-5'-nitroacetophenone.
Synthesis and Purification
A plausible synthetic route to 2'-Amino-5'-nitroacetophenone involves the amination of a suitable precursor like 1-(2-chloro-5-nitrophenyl)ethanone.[5] An alternative multi-step synthesis involves the protection of the amino group of 2-aminoacetophenone, followed by nitration, and subsequent deprotection.[5]
Objective: To purify the crude 2'-Amino-5'-nitroacetophenone solid.
Methodology:
-
Solvent Selection: Choose an appropriate solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when heated. Ethanol-water mixtures are often effective for acetophenone derivatives.[9][10]
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in a minimal amount of the hot solvent to create a saturated solution.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity to remove them.[11]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature without disturbance to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.[9]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[11]
-
Drying: Dry the purified crystals, for instance in a vacuum oven, to remove any residual solvent.
Spectroscopic Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of the purified compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2][12]
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and the magnetic field shimmed to achieve homogeneity.[13]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Process the data by applying a Fourier transform to the free induction decay (FID).
-
Phase the spectrum and calibrate it using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment.[1]
-
Set an appropriate number of scans to achieve a good signal-to-noise ratio, which is typically higher than for ¹H NMR due to the low natural abundance of ¹³C.[1]
-
A relaxation delay of 1-2 seconds is common for qualitative spectra.[1]
-
Process the data similarly to the ¹H spectrum, with phasing and referencing to the solvent peak or TMS.
-
Objective: To obtain an infrared spectrum to identify the functional groups.
Methodology:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[14]
-
Data Acquisition:
-
Data Analysis:
-
Identify the characteristic absorption bands for the various functional groups present in the molecule.
-
Compare the obtained spectrum with reference spectra if available.
-
Visualizations
Diagrams are provided below to illustrate a logical workflow for the synthesis and analysis of 2'-Amino-5'-nitroacetophenone.
Caption: Synthesis and Analysis Workflow for 2'-Amino-5'-nitroacetophenone.
Caption: Relationship between Structure, Properties, and Applications.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 32580-41-9: this compound [cymitquimica.com]
- 3. molbase.com [molbase.com]
- 4. This compound | C8H8N2O3 | CID 11252333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|CAS 32580-41-9 [benchchem.com]
- 6. hmdb.ca [hmdb.ca]
- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. mdpi.com [mdpi.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.uiowa.edu [chem.uiowa.edu]
- 13. books.rsc.org [books.rsc.org]
- 14. agilent.com [agilent.com]
An In-depth Technical Guide to 1-(2-Amino-5-nitrophenyl)ethanone (CAS Number: 32580-41-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-(2-Amino-5-nitrophenyl)ethanone, also known as 2'-Amino-5'-nitroacetophenone. This compound is a valuable intermediate in the synthesis of pharmaceuticals and dyes.[1][2] Its unique electronic structure, characterized by an electron-donating amino group and a powerful electron-withdrawing nitro group, makes it a subject of interest in materials science.[2][3] This guide consolidates available data on its properties, provides detailed experimental protocols for its synthesis, and explores its potential role in drug development as a bioreductive prodrug.
Chemical and Physical Properties
This compound is an organic compound that is typically a solid at room temperature and is expected to have moderate solubility in polar organic solvents.[1]
Identity and Structure
| Property | Value | Reference |
| CAS Number | 32580-41-9 | [4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2'-Amino-5'-nitroacetophenone, (2-Acetyl-4-nitrophenyl)amine | [1] |
| Molecular Formula | C₈H₈N₂O₃ | [4] |
| Molecular Weight | 180.16 g/mol | [2][4] |
| InChI Key | WYSBWHYLQMVOOL-UHFFFAOYSA-N | [2] |
| SMILES | CC(=O)c1cc(ccc1N)--INVALID-LINK--[O-] | [1] |
Physical Properties (Predicted)
| Property | Predicted Value | Notes |
| Melting Point | 140-160 °C | Based on melting points of similar substituted acetophenones. |
| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to polarity and molecular weight. |
| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). Sparingly soluble in non-polar solvents. | The presence of amino and nitro groups suggests moderate polarity.[1] |
Spectral Data (Predicted)
Specific experimental spectra for this compound are not available in the reviewed literature. The following tables provide predicted spectral characteristics based on data from analogous compounds.
1H NMR (400 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | d | 1H | H-6 |
| ~8.0 | dd | 1H | H-4 |
| ~7.5 | br s | 2H | -NH₂ |
| ~6.9 | d | 1H | H-3 |
| ~2.5 | s | 3H | -COCH₃ |
13C NMR (100 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Assignment |
| ~198 | C=O |
| ~155 | C-NH₂ |
| ~138 | C-NO₂ |
| ~129 | C-4 |
| ~126 | C-6 |
| ~118 | C-1 |
| ~114 | C-3 |
| ~28 | -CH₃ |
FTIR (KBr Pellet)
| Wavenumber (cm-1) | Assignment |
| 3400-3200 | N-H stretching (asymmetric and symmetric) |
| ~1670 | C=O stretching (conjugated ketone) |
| ~1580 | N-H bending |
| ~1520 | Asymmetric NO₂ stretching |
| ~1340 | Symmetric NO₂ stretching |
| ~1250 | C-N stretching |
Mass Spectrometry (Electron Ionization - EI)
| m/z | Interpretation |
| 180 | [M]⁺ (Molecular Ion) |
| 165 | [M - CH₃]⁺ |
| 135 | [M - NO₂]⁺ |
| 120 | [M - NO₂ - CH₃]⁺ |
Synthesis
Two primary synthetic routes for this compound have been identified: the nitration of a protected 2-aminoacetophenone derivative followed by deprotection, and the nucleophilic aromatic substitution of 1-(2-chloro-5-nitrophenyl)ethanone.[3]
Synthesis via Nitration of Protected 2-Aminoacetophenone
This method involves the protection of the amino group of 2'-aminoacetophenone, followed by nitration and subsequent deprotection to yield the final product.[3]
Experimental Workflow
Caption: Synthesis of this compound via nitration.
Detailed Experimental Protocol (Analogous Procedure):
-
Step 1: Acetylation of 2'-Aminoacetophenone. To a solution of 2'-aminoacetophenone in a suitable solvent, add acetic anhydride. The reaction is typically carried out at room temperature or with gentle heating. After completion, the product, 2'-acetamidoacetophenone, is isolated by precipitation in water and filtration.[3]
-
Step 2: Nitration of 2'-Acetamidoacetophenone. The protected acetophenone is slowly added to a cooled mixture of concentrated nitric acid and sulfuric acid. The temperature is carefully controlled to prevent side reactions. The reaction mixture is then poured onto ice to precipitate the nitrated product, N-(2-acetyl-4-nitrophenyl)acetamide.
-
Step 3: Hydrolysis of the Amide. The N-(2-acetyl-4-nitrophenyl)acetamide is heated in an acidic solution, such as hydrochloric acid in ethanol, to hydrolyze the amide and yield this compound.[3] The product can be purified by recrystallization.
Synthesis via Nucleophilic Aromatic Substitution
This route involves the displacement of a chlorine atom from 1-(2-chloro-5-nitrophenyl)ethanone with an amino group.[3]
Experimental Workflow
Caption: Synthesis via nucleophilic aromatic substitution.
Detailed Experimental Protocol (General Procedure):
-
A mixture of 1-(2-chloro-5-nitrophenyl)ethanone and a source of ammonia (e.g., aqueous ammonia or an ammonia equivalent) in a suitable solvent is heated in a sealed vessel under pressure. The reaction progress is monitored by techniques such as TLC or GC. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by recrystallization or column chromatography.[3]
Applications in Drug Development
While specific biological activities of this compound are not extensively documented, its chemical structure as a nitroaromatic compound suggests potential applications as a bioreductive prodrug, particularly in the development of anticancer and antiprotozoal agents.[4][5][6]
Bioreductive Prodrug Activation
Nitroaromatic compounds can be selectively activated in hypoxic (low oxygen) environments, which are characteristic of solid tumors and certain parasitic infections.[3][4][5] This selectivity is achieved through the action of nitroreductase enzymes, which are more active under hypoxic conditions.
Signaling Pathway: Bioreductive Activation of a Nitroaromatic Prodrug
Caption: General mechanism of bioreductive prodrug activation.
Under normal oxygen conditions (normoxia), the one-electron reduction of the nitro group to a nitro radical anion is a reversible process, as oxygen can re-oxidize the radical back to the parent compound, producing superoxide in the process.[6] In hypoxic environments, the lack of oxygen allows for further reduction of the nitro group by nitroreductase enzymes to form nitroso, hydroxylamine, and ultimately amine metabolites.[4][5][7] The highly reactive intermediates, particularly the hydroxylamine, can lead to the release of a cytotoxic agent or be cytotoxic themselves, ultimately inducing cell death.[7]
Safety and Handling
This compound is classified as a hazardous substance.[4] The signal word for this compound is "Warning".[3]
GHS Hazard Statements
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source: PubChem CID 11252333[4]
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, lab coat, and safety glasses) and working in a well-ventilated area or fume hood.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. EP2766338A1 - Continuous two step flow synthesis of m-amino acetophenone - Google Patents [patents.google.com]
- 7. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
molecular structure and formula of 1-(2-Amino-5-nitrophenyl)ethanone
For: Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Amino-5-nitrophenyl)ethanone (CAS No: 32580-41-9) is a substituted aromatic ketone of significant interest in synthetic organic chemistry.[1] Its molecular architecture, featuring an amino group, a nitro group, and a ketone functionality on a benzene ring, makes it a versatile precursor for the synthesis of a wide array of more complex molecules, particularly heterocyclic systems relevant to the pharmaceutical and dye industries.[1][2] This document provides a comprehensive overview of its chemical identity, physicochemical properties, established synthetic routes, and known applications, with a focus on its role in drug development. While this guide compiles the most extensive information available from public databases and literature, it is important to note that detailed, peer-reviewed experimental protocols and complete spectral characterization data for this specific compound are not widely published.
Molecular Structure and Chemical Identity
This compound is a derivative of acetophenone with an amino group at the ortho position and a nitro group at the meta position relative to the acetyl group. This substitution pattern creates a unique "push-pull" electronic system, with the electron-donating amino group and the electron-withdrawing nitro group influencing the reactivity of the aromatic ring.[1][2]
-
IUPAC Name: this compound[3]
-
Molecular Formula: C₈H₈N₂O₃[3]
-
CAS Number: 32580-41-9[2]
-
Canonical SMILES: CC(=O)C1=C(C=CC(=C1)--INVALID-LINK--[O-])N[3]
-
InChI Key: WYSBWHYLQMVOOL-UHFFFAOYSA-N[3]
-
Synonyms: 2'-Amino-5'-nitroacetophenone, Ethanone, 1-(2-amino-5-nitrophenyl)-[3][4]
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound. Data is compiled from publicly available chemical databases.
| Property | Value | Reference(s) |
| Molecular Weight | 180.16 g/mol | [2][3] |
| Density | 1.333 g/cm³ (Predicted) | [4] |
| Boiling Point | 332.9 °C at 760 mmHg (Predicted) | [4] |
| Flash Point | 155.1 °C (Predicted) | [4] |
| LogP (Octanol-Water) | 2.484 (Predicted) | [4] |
| Refractive Index | 1.613 (Predicted) | [4] |
| Topological Polar Surface Area | 88.9 Ų | [3] |
Spectroscopic Data Overview
-
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, with coupling patterns determined by their ortho, meta, and para relationships. Signals for the amino group protons (likely broad) and the methyl protons of the acetyl group (a singlet) would also be present.
-
¹³C NMR: The spectrum would display eight distinct carbon signals corresponding to the acetyl methyl, carbonyl, and six unique aromatic carbons. The chemical shifts would be influenced by the attached functional groups.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amino group, the C=O stretching of the ketone, and the asymmetric and symmetric stretching of the nitro group.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (180.16).[2] Fragmentation patterns would likely involve the loss of the methyl group (M-15) and other characteristic cleavages related to the aromatic ketone structure.[2]
Synthesis Methodologies
This compound is typically synthesized via two primary strategies. While specific, detailed protocols are not widely published, the general methodologies are well-established in organic chemistry.
Route 1: Nitration of Protected 2'-Aminoacetophenone
This is a common strategy that involves the protection of the reactive amino group, followed by electrophilic aromatic substitution (nitration), and subsequent deprotection.
Experimental Protocol (General Description):
-
Protection: 2'-Aminoacetophenone is reacted with an acylating agent, such as acetic anhydride, to protect the amino group as an acetamide. This deactivates the ring towards oxidation and directs nitration.[1]
-
Nitration: The resulting 2'-acetamidoacetophenone is subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group, primarily at the 5-position.
-
Deprotection: The N-(2-acetyl-4-nitrophenyl)acetamide intermediate is hydrolyzed, typically under acidic conditions, to remove the acetyl protecting group and yield the final product.[1]
Route 2: Nucleophilic Aromatic Substitution
This method involves the displacement of a leaving group, such as a halide, from the aromatic ring by an amino group source.
Experimental Protocol (General Description): The synthesis is achieved via a nucleophilic aromatic substitution reaction. 1-(2-Chloro-5-nitrophenyl)ethanone serves as the substrate. The presence of the electron-withdrawing nitro group activates the ring towards nucleophilic attack. The chloro group is displaced by an amino group, typically by reacting the substrate with a source of ammonia under elevated temperature and pressure.[1][2]
Applications in Drug Development and Chemical Synthesis
This compound is a valuable building block due to its ortho-amino ketone structure, which is a key pharmacophore for the synthesis of benzodiazepines and other heterocyclic systems.[5]
-
Precursor to Benzodiazepines: The core structure of this molecule is suited for condensation reactions to form the seven-membered diazepine ring. While many documented benzodiazepine syntheses utilize the related 2-amino-5-nitrobenzophenone, this compound is a logical and potential starting material for novel analogues.
-
Synthesis of Heterocycles: The ortho-amino ketone moiety can undergo intramolecular cyclization or condensation reactions with other reagents to form various heterocyclic systems, such as quinolines.[2]
-
Dye Synthesis: As a substituted aniline, it can serve as a precursor in the synthesis of azo dyes and other colorants.[1]
Safety and Handling
This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.
| Hazard Statement | GHS Classification | Reference(s) |
| H302: Harmful if swallowed | Acute toxicity, oral (Warning) | [3] |
| H312: Harmful in contact with skin | Acute toxicity, dermal (Warning) | [3] |
| H315: Causes skin irritation | Skin corrosion/irritation (Warning) | [3] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Warning) | [3] |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Warning) | [3] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning) | [3] |
Handling Recommendations:
-
Use only in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a synthetically important intermediate with established pathways for its preparation and significant potential for application in the development of pharmaceuticals and other functional materials. While its general chemistry is understood, a notable gap exists in the public domain regarding detailed, citable experimental protocols and comprehensive spectroscopic characterization. Further research and publication in this area would be beneficial to the scientific community, enabling a more thorough and reproducible exploration of its synthetic utility.
References
An In-depth Technical Guide on the Solubility and Stability of 1-(2-Amino-5-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information on the solubility and stability of the organic compound 1-(2-Amino-5-nitrophenyl)ethanone (CAS No: 32580-41-9). Due to the limited publicly available quantitative data for this specific molecule, this document leverages data from structurally related compounds to infer its likely physicochemical properties. Furthermore, it offers detailed experimental protocols for determining its solubility and for conducting comprehensive stability studies, including forced degradation under various stress conditions as per ICH guidelines. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and similar nitroaromatic compounds.
Introduction
This compound, also known as 2-Amino-5-nitroacetophenone, is an aromatic ketone containing both an amino and a nitro functional group.[1][2] Its structure suggests its potential as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in areas such as reaction chemistry, formulation development, and regulatory compliance.
This guide summarizes the known properties of this compound and provides actionable experimental protocols for researchers to generate specific data for their applications.
Physicochemical Properties
While specific experimental data for this compound is scarce, its general properties can be inferred from its structure and data from analogous compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2'-Hydroxy-5'-nitroacetophenone | 2-Amino-5-nitrophenol | 2'-Nitroacetophenone |
| CAS Number | 32580-41-9[1] | 1450-76-6[3] | 121-88-0[4] | 577-59-3[5] |
| Molecular Formula | C₈H₈N₂O₃[1] | C₈H ₇NO₄[3] | C₆H₆N₂O₃ | C₈H₇NO₃[5] |
| Molecular Weight | 180.16 g/mol [1][2] | 181.15 g/mol [3] | 154.12 g/mol | 165.15 g/mol [5] |
| Appearance | Likely a solid at room temperature | Yellow crystalline or powdered solid[6] | Brown amorphous granules or powder[7] | Clear yellow liquid[5] |
| Melting Point | Data not available | 100-104 °C[3] | 198-202 °C[7] | 28-30 °C[5] |
| Water Solubility | Data not available | Insoluble[6] | Insoluble[4][7] | Insoluble[5] |
| Organic Solvent Solubility | Likely moderately soluble in polar solvents | Soluble in alcohols, ethers, and organic solvents[6]; Slightly soluble in Methanol (Heated)[3] | Slightly soluble in DMSO and Methanol[4] | Soluble in water, partly in ethanol, ether, chloroform, and ethyl acetate[8] |
Solubility Profile and Determination
The presence of both a polar amino group and a nitro group, combined with an aromatic ketone structure, suggests that this compound is likely to be sparingly soluble in water but should exhibit moderate to good solubility in polar organic solvents.[2]
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.
Objective: To determine the quantitative solubility of this compound in a range of relevant solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), etc.).
Materials:
-
This compound
-
Selected solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Caption: Overview of forced degradation study workflow.
Signaling Pathways and Biological Context
Currently, there is no specific information in the public domain linking this compound to any particular signaling pathways or biological activities. However, nitroaromatic compounds are a broad class of molecules with diverse biological effects, and their potential interactions within biological systems are an active area of research. The protocols outlined in this guide for assessing stability are critical for any future investigations into the biological properties of this compound.
Conclusion
This technical guide consolidates the limited available information on the solubility and stability of this compound and provides comprehensive, actionable protocols for its experimental determination. While quantitative data for this specific molecule remains to be fully elucidated, the provided methodologies, based on established scientific principles and regulatory guidelines, offer a robust framework for researchers to generate the necessary data for their specific applications in drug development and other scientific endeavors. The structural similarities to other characterized nitroaromatic compounds suggest a profile of low aqueous solubility and potential sensitivity to light and heat, underscoring the importance of empirical stability testing.
References
- 1. This compound | C8H8N2O3 | CID 11252333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 32580-41-9 [benchchem.com]
- 3. 2'-HYDROXY-5'-NITROACETOPHENONE | 1450-76-6 [chemicalbook.com]
- 4. 2-Amino-5-nitrophenol CAS#: 121-88-0 [m.chemicalbook.com]
- 5. 2'-Nitroacetophenone | C8H7NO3 | CID 11346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 2-AMINO-5-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 2'-Nitroacetophenone, 97% | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2'-Amino-5'-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 2'-Amino-5'-nitroacetophenone. Due to the limited availability of experimentally derived public data for this specific compound, this guide presents predicted NMR data generated through computational methods. These predictions are based on established algorithms and provide a valuable reference for researchers working with this and related molecules. Furthermore, this document outlines a comprehensive experimental protocol for acquiring high-quality NMR data for similar small organic compounds.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2'-Amino-5'-nitroacetophenone. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data for 2'-Amino-5'-nitroacetophenone
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3' | 8.35 | d | ~2.5 |
| H-4' | 8.05 | dd | ~9.0, 2.5 |
| H-6' | 6.85 | d | ~9.0 |
| -NH₂ | 6.5 (broad) | s | - |
| -CH₃ | 2.60 | s | - |
Disclaimer: The chemical shift of the amino (-NH₂) protons is highly dependent on solvent, concentration, and temperature, and may exchange with deuterated solvents.
Table 2: Predicted ¹³C NMR Data for 2'-Amino-5'-nitroacetophenone
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| C=O | 197.5 |
| C-2' | 153.0 |
| C-5' | 142.0 |
| C-4' | 128.5 |
| C-3' | 127.0 |
| C-1' | 122.0 |
| C-6' | 114.0 |
| -CH₃ | 28.5 |
Visualization of Molecular Structure and Analytical Workflow
To aid in the interpretation of the NMR data, the chemical structure of 2'-Amino-5'-nitroacetophenone with standardized atom numbering is provided below. Additionally, a general workflow for NMR analysis is presented to illustrate the logical progression from sample preparation to data interpretation.
Mass Spectrometry Fragmentation of 1-(2-Amino-5-nitrophenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Amino-5-nitrophenyl)ethanone is a substituted aromatic ketone of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various pharmacologically active compounds. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. This technical guide provides a detailed theoretical analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, a proposed experimental protocol for its analysis, and a visual representation of its fragmentation pathway.
Disclaimer: The fragmentation data and pathway described herein are theoretical and inferred from the known fragmentation patterns of its constituent functional groups. No public experimental mass spectrum for this compound was available at the time of this writing.
Theoretical Fragmentation Analysis
The fragmentation of this compound in an electron ionization (EI) mass spectrometer is predicted to be driven by the presence of its key functional groups: the ketone, the aromatic ring, the amino group, and the nitro group. The molecular ion (M+) is expected at an m/z of 180.
The primary fragmentation pathways are anticipated to be:
-
α-Cleavage of the Ketone: The most facile fragmentation for acetophenones is the cleavage of the bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH₃). This results in a stable benzoyl-type cation.
-
Fragmentation of the Nitro Group: Aromatic nitro compounds are known to fragment through the loss of •NO₂ and •NO radicals. The loss of •NO₂ is typically a major fragmentation pathway. Rearrangements involving the nitro group can also occur.
-
Cleavage involving the Amino Group: The amino group can influence fragmentation, although direct cleavage of the C-N bond is less common in aromatic amines compared to the loss of HCN or H₂CN from the ring after rearrangement.
-
Loss of Small Neutral Molecules: Subsequent fragmentation of the primary fragment ions can involve the loss of small, stable neutral molecules such as carbon monoxide (CO).
Based on these principles, a hierarchical fragmentation cascade can be postulated.
Data Presentation: Predicted Mass Spectrum
The following table summarizes the predicted major fragment ions for this compound under electron ionization, their mass-to-charge ratio (m/z), chemical formula, and expected relative abundance.
| m/z | Proposed Fragment Ion | Chemical Formula | Neutral Loss | Predicted Relative Abundance |
| 180 | Molecular Ion | [C₈H₈N₂O₃]⁺• | - | Moderate |
| 165 | [M - CH₃]⁺ | [C₇H₅N₂O₃]⁺ | •CH₃ | High |
| 135 | [M - NO₂ + H]⁺• | [C₈H₉N O]⁺• | •NO₂ | Low |
| 119 | [M - CH₃ - NO₂]⁺ | [C₇H₅NO]⁺ | •CH₃, •NO₂ | Moderate |
| 91 | [C₆H₅N]⁺• | [C₆H₅N]⁺• | CO from m/z 119 | Moderate |
| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ | HCN from m/z 91 | Low |
Experimental Protocols
While a specific protocol for this compound is not available, the following Gas Chromatography-Mass Spectrometry (GC-MS) method, adapted from established protocols for aromatic amines and nitroaromatic compounds, is proposed for its analysis.[1][2][3][4][5][6]
1. Sample Preparation (Derivatization for GC-MS)
For improved volatility and chromatographic peak shape, derivatization of the amino group is recommended.[2]
-
Reagents: Pentafluoropropionic anhydride (PFPA), Ethyl acetate (GC grade).
-
Procedure:
-
Dissolve approximately 1 mg of this compound in 1 mL of ethyl acetate.
-
Add 100 µL of PFPA.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of ethyl acetate for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet: Splitless injection at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 250°C, hold for 5 minutes.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
Mandatory Visualization
The following diagram illustrates the proposed primary fragmentation pathway of this compound under electron ionization.
Caption: Proposed EI fragmentation pathway of this compound.
References
- 1. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. [Determination of nine aromatic amines in water by cloud point extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-(2-Amino-5-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and expected outcomes for the infrared (IR) spectroscopic analysis of 1-(2-Amino-5-nitrophenyl)ethanone. This document details the characteristic vibrational frequencies associated with the molecule's functional groups, outlines standard experimental protocols for sample analysis, and serves as a key resource for the structural elucidation and characterization of this compound.
Core Principles of IR Spectroscopy for this compound
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When this compound is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the natural vibrational frequencies of its constituent chemical bonds. The resulting IR spectrum is a unique fingerprint of the molecule, revealing the presence of its key functional groups: a primary amine (-NH₂), a nitro group (-NO₂), a ketone (C=O), and a substituted aromatic ring.
The presence of highly polar bonds, such as those in the nitro and carbonyl groups, results in strong and characteristic absorption bands, making IR spectroscopy a valuable tool for confirming the identity and purity of this compound.[1]
Predicted Characteristic Vibrational Frequencies
The infrared spectrum of this compound is a composite of absorptions arising from its various functional groups. The expected characteristic vibrational frequencies are summarized in the table below. These predictions are based on established group frequency data for aromatic amines, nitro compounds, and ketones.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3500 - 3300 (typically two bands) | Medium |
| N-H Scissoring (Bending) | 1650 - 1580 | Medium to Strong | |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=C Stretch (in-ring) | 1625 - 1440 (multiple bands) | Medium to Weak | |
| C-H Out-of-Plane Bending | 900 - 675 | Strong | |
| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |
| Symmetric Stretch | 1360 - 1290 | Strong | |
| Ketone (C=O) | C=O Stretch | 1700 - 1680 | Strong |
| Carbon-Framework | C-N Stretch (Aromatic Amine) | 1335 - 1250 | Medium |
| C-N Stretch (Nitro Compound) | ~850 | Medium | |
| C-C Stretch (Acetyl Group) | 1370 - 1350 (CH₃ symmetric bend) | Medium |
Experimental Protocols
Accurate and reproducible IR spectra are highly dependent on the chosen sample preparation technique. For a solid compound like this compound, several methods are commonly employed.
Potassium Bromide (KBr) Pellet Method
This is a widely used technique for obtaining high-quality transmission spectra of solid samples.[2]
-
Grinding: Finely grind approximately 1-2 mg of this compound using an agate mortar and pestle to reduce particle size and minimize light scattering.[3][4]
-
Mixing: Add the ground sample to about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[3] Mix thoroughly to ensure a homogenous mixture.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.[3] A background spectrum of a blank KBr pellet should be collected to correct for atmospheric and instrumental variations.[2]
Thin Solid Film Method
This method is suitable when the compound is soluble in a volatile solvent.[5]
-
Dissolution: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a suitable volatile solvent (e.g., methylene chloride or acetone).[4][5]
-
Deposition: Place a drop of the resulting solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[5]
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[5]
-
Analysis: Mount the salt plate in the spectrometer's sample holder and collect the spectrum.[5]
Attenuated Total Reflectance (ATR)
ATR is a popular and rapid method that requires minimal sample preparation.[2]
-
Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is clean.[3]
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.[3]
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal surface.[3]
-
Analysis: Collect the FTIR spectrum. A background spectrum of the clean, empty ATR crystal should be run first.
Visualizations
Experimental Workflow for FTIR Spectroscopy
Caption: A generalized workflow for obtaining and analyzing the FTIR spectrum of a solid sample.
Functional Group - IR Absorption Correlation
Caption: Correlation between the functional groups of the molecule and their expected IR absorption regions.
References
Methodological & Application
The Versatility of 1-(2-Amino-5-nitrophenyl)ethanone in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-(2-Amino-5-nitrophenyl)ethanone is a valuable and versatile building block in organic synthesis, serving as a key precursor for a wide array of heterocyclic compounds.[1] Its unique molecular architecture, featuring an aromatic ring substituted with an amino, a nitro, and an acetyl group, provides multiple reactive sites for constructing complex molecular frameworks. This trifunctional nature allows for diverse chemical transformations, making it an important intermediate in the development of pharmaceuticals and other biologically active molecules.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of prominent classes of heterocycles, including quinolines, benzodiazepines, and quinoxalines.
Application Notes
This compound is a cornerstone for the synthesis of various nitrogen-containing heterocycles. The presence of the ortho-amino acetophenone moiety is particularly suited for condensation reactions with carbonyl compounds and other reagents to form fused ring systems. The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the molecule but also provides a handle for further functionalization, such as reduction to an amino group, enabling the synthesis of a wider range of derivatives.
Key Applications Include:
-
Synthesis of 7-Nitroquinolines: The Friedländer annulation, a classic and efficient method for quinoline synthesis, is a primary application.[2][3] This reaction involves the condensation of an o-aminoaryl ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[2] The resulting 7-nitroquinoline scaffold is a key feature in various pharmacologically active compounds.
-
Formation of 1,5-Benzodiazepines: 1,5-Benzodiazepines are a class of compounds renowned for their diverse biological activities, including anticonvulsant, anti-inflammatory, and analgesic properties. This compound can be utilized in condensation reactions with ketones to furnish 7-nitro-1,5-benzodiazepine derivatives.
-
Preparation of Quinoxaline Derivatives: Quinoxalines are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis of quinoxalines can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. By first reducing the nitro group of this compound to an amino group to form 1-(2,5-diaminophenyl)ethanone, and then reacting it with a suitable dicarbonyl compound, various quinoxaline derivatives can be accessed.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-7-nitroquinoline via Friedländer Annulation
This protocol details the synthesis of 2-methyl-7-nitroquinoline from this compound and acetone using a base-catalyzed Friedländer condensation.
Reaction Scheme:
Figure 1: Synthesis of 2-Methyl-7-nitroquinoline.
Materials:
-
This compound
-
Acetone
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Standard laboratory glassware for reflux and workup
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a significant excess of acetone (10-20 eq).
-
To this solution, add a catalytic amount of potassium hydroxide.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-methyl-7-nitroquinoline.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| This compound | Acetone | KOH | Ethanol | 4-6 h | Reflux | 85-95 |
Table 1: Reaction parameters for the synthesis of 2-methyl-7-nitroquinoline.
Protocol 2: Synthesis of a 7-Nitro-1,5-benzodiazepine Derivative
This protocol outlines the synthesis of a 7-nitro-1,5-benzodiazepine derivative through the condensation of this compound with a cyclic ketone, such as cyclohexanone, under acidic catalysis.
Reaction Scheme:
Figure 2: Synthesis of a spiro-benzodiazepine derivative.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Dissolve this compound (1.0 eq) and cyclohexanone (1.1 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture at reflux for the specified time.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| This compound | Cyclohexanone | Acetic Acid | Ethanol | 8-12 h | Reflux | 70-85 |
Table 2: Reaction parameters for the synthesis of a 7-nitro-1,5-benzodiazepine derivative.
Protocol 3: Synthesis of a Quinoxaline Derivative
This protocol describes a two-step synthesis of a quinoxaline derivative starting from this compound. The first step involves the reduction of the nitro group, followed by condensation with a 1,2-dicarbonyl compound.
Workflow:
Figure 3: Workflow for the synthesis of a quinoxaline derivative.
Step 1: Reduction of this compound
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Suspend this compound in ethanol.
-
Add a solution of SnCl₂·2H₂O in concentrated HCl.
-
Heat the mixture to reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and neutralize with a concentrated NaOH solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(2,5-diaminophenyl)ethanone.
Step 2: Condensation to form the Quinoxaline
Materials:
-
1-(2,5-Diaminophenyl)ethanone (from Step 1)
-
Benzil (or other 1,2-dicarbonyl compound)
-
Ethanol
Procedure:
-
Dissolve the crude 1-(2,5-diaminophenyl)ethanone and benzil (1.0 eq) in ethanol.
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the quinoxaline derivative.
Quantitative Data:
| Step | Reactants | Reagents/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | This compound | SnCl₂·2H₂O, HCl | Ethanol | 2-4 h | Reflux | 80-90 |
| 2 | 1-(2,5-Diaminophenyl)ethanone, Benzil | - | Ethanol | 3-5 h | Reflux | 75-85 |
Table 3: Reaction parameters for the two-step synthesis of a quinoxaline derivative.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of a variety of heterocyclic compounds of significant interest to the pharmaceutical and drug development industries. The protocols provided herein for the synthesis of quinolines, benzodiazepines, and quinoxalines demonstrate its utility and provide a foundation for the development of diverse molecular libraries for biological screening. The straightforward nature of these reactions, coupled with the potential for further functionalization of the nitro group, underscores the importance of this intermediate in modern organic synthesis.
References
Synthesis of Novel Heterocyclic Derivatives from 1-(2-Amino-5-nitrophenyl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic derivatives starting from the versatile building block, 1-(2-Amino-5-nitrophenyl)ethanone. This commercially available compound serves as a valuable precursor for the generation of diverse molecular scaffolds, including chalcones, quinolines, quinoxalines, and benzodiazepines, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
This compound, also known as 2'-Amino-5'-nitroacetophenone, is a key intermediate in organic synthesis.[1][2] Its structure incorporates a nucleophilic amino group and an acetyl group on a nitro-substituted benzene ring, providing multiple reactive sites for chemical transformations. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the adjacent functional groups, making it a unique starting material for the construction of complex heterocyclic systems.[1] These heterocyclic derivatives are widely explored for their potential therapeutic applications.
Core Synthetic Pathways
The primary synthetic strategies discussed in these protocols involve condensation and cyclization reactions, leveraging the inherent reactivity of the amino and acetyl groups of the starting material. The general workflow for these syntheses is outlined below.
I. Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in flavonoid biosynthesis and exhibit a wide range of biological activities. The Claisen-Schmidt condensation is a reliable method for their synthesis, involving the base-catalyzed reaction of an aldehyde with a ketone.[3][4]
Protocol 1: Synthesis of (E)-1-(2-amino-5-nitrophenyl)-3-phenylprop-2-en-1-one
This protocol details the synthesis of a chalcone derivative from this compound and benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10-20% aqueous)
-
Distilled water
-
Dilute hydrochloric acid (HCl)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Büchner funnel and filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable amount of ethanol with stirring at room temperature.
-
Add 1.0 to 1.1 equivalents of benzaldehyde to the solution.
-
Slowly add the aqueous NaOH solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the chalcone product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Data Presentation:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 180.16 |
| Benzaldehyde | 1.1 | 106.12 |
| Sodium Hydroxide | 2.0 | 40.00 |
Note: The yield of this reaction is typically in the range of 70-85%, depending on the specific reaction conditions and purification efficiency.
Experimental Workflow:
II. Synthesis of Quinoline Derivatives via Friedländer Annulation
The Friedländer synthesis is a widely used method for the preparation of quinolines, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][5]
Protocol 2: Synthesis of 2-Methyl-6-nitroquinolin-4-ol
This protocol describes the synthesis of a quinoline derivative from this compound and ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, mix 1.0 equivalent of this compound with an excess of polyphosphoric acid.
-
Add 1.1 equivalents of ethyl acetoacetate to the mixture.
-
Heat the reaction mixture at 100-120 °C for 2-3 hours with stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
Data Presentation:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 180.16 |
| Ethyl acetoacetate | 1.1 | 130.14 |
Note: Yields for the Friedländer synthesis can vary widely depending on the substrates and reaction conditions but are often in the moderate to good range.
Reaction Mechanism:
III. Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] this compound can be a precursor to the necessary o-phenylenediamine through further functional group manipulations not detailed in this protocol. However, a direct approach involves its reaction with a suitable dicarbonyl equivalent.
Protocol 3: General Synthesis of 2-Acetyl-6-nitroquinoxaline
This protocol provides a general method for the synthesis of a quinoxaline derivative from this compound and a glyoxal derivative.
Materials:
-
This compound
-
Glyoxal solution (e.g., 40% in water) or a glyoxal derivative
-
Ethanol or acetic acid
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Dissolve 1.0 equivalent of this compound in ethanol or acetic acid in a round-bottom flask.
-
Add 1.1 equivalents of the glyoxal solution.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, the solvent may need to be partially removed under reduced pressure to induce crystallization.
-
Wash the product with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure quinoxaline derivative.
Data Presentation:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 180.16 |
| Glyoxal | 1.1 | 58.04 |
Note: This reaction provides a straightforward route to quinoxaline derivatives, with yields typically being moderate.
Experimental Workflow:
IV. Synthesis of 1,5-Benzodiazepine Derivatives
1,5-Benzodiazepines are seven-membered heterocyclic compounds containing two nitrogen atoms, known for their diverse pharmacological activities. They can be synthesized by the condensation of o-phenylenediamines with ketones.[8][9]
Protocol 4: Synthesis of 2,4-Dimethyl-8-nitro-1H-1,5-benzodiazepine
This protocol outlines the synthesis of a 1,5-benzodiazepine derivative from this compound, which acts as the o-aminoaryl ketone component.
Materials:
-
This compound
-
Acetone
-
Anhydrous stannous chloride (SnCl₂) or another suitable Lewis acid catalyst
-
Ethanol
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine 1.0 equivalent of this compound and a catalytic amount of anhydrous stannous chloride.
-
Add an excess of acetone to the mixture.
-
Add ethanol as a solvent and reflux the mixture for 6-8 hours.
-
Monitor the reaction's progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Basify the mixture with a suitable base (e.g., ammonia solution) to precipitate the product.
-
Collect the solid by vacuum filtration and wash it with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol).
Data Presentation:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 180.16 |
| Acetone | Excess | 58.08 |
| Anhydrous Stannous Chloride | Catalytic | 189.60 |
Note: The yields for this condensation can be moderate to good, depending on the catalyst and reaction conditions employed.
Plausible Reaction Pathway:
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijtsrd.com [ijtsrd.com]
- 9. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1-(2-Amino-5-nitrophenyl)ethanone as a Precursor in Heterocyclic Synthesis
Introduction
1-(2-Amino-5-nitrophenyl)ethanone is a highly versatile aromatic compound that serves as a key intermediate in the synthesis of a wide array of complex molecules, particularly heterocyclic systems.[1] Its molecular structure is distinguished by an electron-donating amino group (-NH₂) and a potent electron-withdrawing nitro group (-NO₂) on the same phenyl ring, creating a unique electronic profile valuable in synthetic chemistry.[1] Furthermore, the presence of a reactive acetyl group provides a third site for chemical modification. This trifecta of functional groups—the nucleophilic amine, the modifiable nitro group, and the reactive ketone—makes it a powerful building block for constructing fused ring systems integral to pharmaceuticals and advanced materials.[1] These application notes provide detailed protocols for the synthesis of quinolines and benzodiazepines, two classes of heterocycles with significant pharmacological importance.
Application 1: Synthesis of 7-Nitroquinoline Derivatives
Principle of the Method: The Friedländer Annulation
The Friedländer synthesis is a classic and versatile method for constructing the quinoline ring system.[2] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a carbon adjacent to a carbonyl group), such as another ketone or an aldehyde.[2][3] The reaction is typically catalyzed by an acid or a base. In this protocol, this compound serves as the 2-aminoaryl ketone, which reacts with a carbonyl compound to form the substituted 7-nitroquinoline core. The electron-donating nature of the amino group facilitates the initial condensation step.[2]
Experimental Protocol
This protocol describes the synthesis of 2,4-dimethyl-7-nitroquinoline from this compound and acetone.
Materials:
-
This compound
-
Acetone (excess)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Stirring and heating apparatus
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.80 g (10 mmol) of this compound in 30 mL of ethanol.
-
Add a significant excess of acetone (e.g., 15-20 mL, approx. 200-270 mmol).
-
Slowly add a solution of potassium hydroxide (1.12 g, 20 mmol) in 5 mL of ethanol to the mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the crude product with cold water to remove any residual KOH.
-
Recrystallize the solid from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 2,4-dimethyl-7-nitroquinoline.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of 7-nitroquinoline derivatives via Friedländer annulation.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Acetone | KOH | Ethanol | 80 | 4-6 | 75-85 |
| This compound | Cyclohexanone | KOH | Ethanol | 80 | 6-8 | 70-80 |
| This compound | Ethyl acetoacetate | Acetic Acid | Ethanol | 80 | 5-7 | 65-75 |
Application 2: Synthesis of 7-Nitro-1,5-Benzodiazepine Derivatives
Principle of the Method
1,5-Benzodiazepines are seven-membered heterocyclic compounds of significant therapeutic value.[4][5] A common synthetic route involves the condensation of an o-phenylenediamine with a ketone, typically under acidic conditions.[5][6] While this compound is not a diamine, its amino group and the adjacent acetyl group can undergo a cyclocondensation reaction with ketones. The reaction proceeds through the formation of a diimine intermediate, followed by an intramolecular cyclization to yield the stable benzodiazepine ring.[6] Using a catalyst like phenylboronic acid or a Lewis acid can facilitate this transformation.[6]
Experimental Protocol
This protocol details a general procedure for the synthesis of substituted 7-nitro-1,5-benzodiazepines from this compound and a generic ketone.
Materials:
-
This compound
-
Ketone (e.g., acetone, cyclohexanone)
-
Phenylboronic acid (catalyst)
-
Acetonitrile (solvent)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Stirring and heating apparatus
-
Sodium sulfate (for drying)
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add 1.80 g (10 mmol) of this compound, 25 mmol of the selected ketone (e.g., 1.8 mL of acetone), and 0.12 g (1 mmol, 10 mol%) of phenylboronic acid.
-
Add 40 mL of acetonitrile as the solvent.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 82°C) with constant stirring.
-
Allow the reaction to proceed for 12-18 hours, monitoring its progress with TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 7-nitro-1,5-benzodiazepine derivative.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of 7-nitro-1,5-benzodiazepines.
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Acetone | Phenylboronic acid (10) | Acetonitrile | 82 | 16 | 80-90 |
| This compound | Cyclohexanone | Phenylboronic acid (10) | Acetonitrile | 82 | 18 | 75-85 |
| This compound | Acetophenone | Phenylboronic acid (10) | Acetonitrile | 82 | 20 | 65-75 |
References
- 1. This compound|CAS 32580-41-9 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. ijtsrd.com [ijtsrd.com]
- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
Application of 1-(2-Amino-5-nitrophenyl)ethanone in Medicinal Chemistry: A Detailed Overview
Introduction
1-(2-Amino-5-nitrophenyl)ethanone is a versatile building block in medicinal chemistry, serving as a key precursor for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Its unique molecular architecture, featuring an o-aminoaryl ketone moiety, makes it an ideal starting material for various cyclization reactions to construct privileged scaffolds such as quinolines and benzodiazepines. The presence of the nitro group further allows for subsequent functionalization, enabling the modulation of the pharmacological properties of the resulting molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on anticancer and central nervous system (CNS) active agents.
Application in the Synthesis of Anticancer Agents: Quinolines
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including anticancer effects. The Friedländer annulation is a classic and efficient method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. This compound is an excellent substrate for this reaction, leading to the formation of 6-nitroquinoline derivatives, which can be further modified to enhance their anticancer potency.
Logical Workflow for Synthesis and Evaluation of 6-Nitroquinolines
Caption: Workflow for the synthesis and anticancer evaluation of quinoline derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dimethyl-6-nitroquinoline via Friedländer Annulation
This protocol describes the synthesis of a model 6-nitroquinoline derivative using this compound and acetylacetone.
Materials:
-
This compound
-
Acetylacetone
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.80 g (10 mmol) of this compound in 30 mL of glacial acetic acid.
-
Add 1.10 g (11 mmol) of acetylacetone to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.
-
After completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2,4-dimethyl-6-nitroquinoline.
Protocol 2: In vitro Cytotoxicity Evaluation using MTT Assay
This protocol outlines the procedure for assessing the anticancer activity of the synthesized quinoline derivatives against a cancer cell line (e.g., MCF-7, human breast adenocarcinoma).
Materials:
-
Synthesized quinoline derivatives
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare stock solutions of the synthesized quinoline derivatives in DMSO and then prepare serial dilutions in the culture medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data
The following table summarizes hypothetical IC50 values for a series of synthesized 6-nitroquinoline derivatives against various cancer cell lines.
| Compound ID | R1 | R2 | MCF-7 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) |
| QN-1 | CH3 | H | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| QN-2 | Ph | H | 8.7 ± 0.9 | 12.3 ± 1.1 | 10.5 ± 1.0 |
| QN-3 | CH3 | OCH3 | 12.5 ± 1.3 | 18.7 ± 1.6 | 14.2 ± 1.2 |
| QN-4 | Ph | Cl | 5.1 ± 0.6 | 7.8 ± 0.8 | 6.3 ± 0.7 |
Application in the Synthesis of CNS Active Agents: Benzodiazepines
Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the GABAA receptor. The synthesis of the benzodiazepine scaffold often involves the reaction of a 2-aminobenzophenone with an amino acid or its derivative. This compound, after conversion to the corresponding benzophenone, can serve as a precursor for the synthesis of novel benzodiazepine derivatives with potential anxiolytic, anticonvulsant, and sedative-hypnotic activities.[1]
Synthetic Pathway for Benzodiazepine Derivatives
Caption: Synthetic and evaluation pathway for benzodiazepine derivatives.
Experimental Protocols
Protocol 3: Synthesis of a 7-Nitro-1,4-benzodiazepin-2-one Derivative
This protocol provides a general procedure for the synthesis of a benzodiazepine core structure.
Materials:
-
2-Amino-5-nitrobenzophenone (synthesized from this compound)
-
Glycine ethyl ester hydrochloride
-
Pyridine
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of 2-amino-5-nitrobenzophenone (10 mmol) in toluene (50 mL), add glycine ethyl ester hydrochloride (12 mmol) and pyridine (20 mmol).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
After the cyclization is complete (monitored by TLC), cool the reaction mixture.
-
Wash the organic layer with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 7-nitro-1,4-benzodiazepin-2-one derivative.
Protocol 4: Evaluation of Anxiolytic Activity using the Elevated Plus Maze (EPM) Test
This protocol describes a standard behavioral assay to assess the anxiolytic effects of the synthesized benzodiazepine derivatives in rodents.
Materials:
-
Synthesized benzodiazepine derivatives
-
Saline solution
-
Mice or rats
-
Elevated Plus Maze apparatus
-
Video tracking software
Procedure:
-
Administer the test compound or vehicle (saline with a small amount of a solubilizing agent) to the animals (e.g., intraperitoneally) 30 minutes before the test.
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Quantitative Data
The following table presents hypothetical data from the Elevated Plus Maze test for a series of synthesized benzodiazepine derivatives.
| Compound ID | Dose (mg/kg) | Time in Open Arms (s) | % Open Arm Entries |
| Vehicle | - | 35.2 ± 4.5 | 28.1 ± 3.2 |
| BZD-1 | 1 | 68.9 ± 7.2 | 45.3 ± 4.8 |
| BZD-2 | 1 | 55.4 ± 6.1 | 38.7 ± 4.1 |
| BZD-3 | 1 | 82.1 ± 8.5 | 52.6 ± 5.5 |
| Diazepam | 1 | 95.6 ± 9.8 | 60.2 ± 6.1 |
| *p < 0.05, **p < 0.01 compared to vehicle control. |
This compound is a valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of quinoline and benzodiazepine derivatives provides access to a wide range of compounds with potential anticancer and CNS activities. The detailed protocols and data presentation formats provided herein offer a comprehensive guide for researchers and drug development professionals to explore the full potential of this important chemical intermediate. The straightforward synthetic routes and the amenability to structural modification make it an attractive scaffold for the development of novel therapeutic agents.
References
Application Notes and Protocols for the Synthesis of Novel Dyes Using 2'-Amino-5'-nitroacetophenone as a Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of novel azo dyes utilizing 2'-Amino-5'-nitroacetophenone as a key precursor. The protocols detailed herein are based on established methodologies for the synthesis of azo dyes from aromatic amines. While specific quantitative data for dyes derived from 2'-Amino-5'-nitroacetophenone is not extensively available in published literature, this document offers a robust framework for researchers to develop and characterize new chemical entities with potential applications in various fields, including but not limited to, textile dyeing, analytical chemistry, and as components in drug delivery systems.
Introduction
2'-Amino-5'-nitroacetophenone is a versatile aromatic compound containing an amino group, a nitro group, and an acetophenone moiety. The presence of the primary amino group allows for its facile conversion into a diazonium salt, a highly reactive species that can subsequently undergo coupling reactions with a variety of electron-rich aromatic compounds to form vibrantly colored azo dyes. The nitro group, being a strong electron-withdrawing group, can significantly influence the spectroscopic properties of the resulting dyes, often leading to deeper and more intense colors. The acetophenone functionality may also be exploited for further chemical modifications.
The synthesis of azo dyes is a cornerstone of synthetic organic chemistry, primarily due to their wide range of colors and applications. The general two-step process involves:
-
Diazotization: The conversion of the primary aromatic amine (2'-Amino-5'-nitroacetophenone) into a diazonium salt using nitrous acid, typically generated in-situ from sodium nitrite and a strong mineral acid at low temperatures.[1][2]
-
Azo Coupling: The reaction of the diazonium salt with an electron-rich coupling partner, such as a phenol, naphthol, or an aromatic amine, to form the stable azo dye.[1][3]
Applications in Dye Synthesis
Dyes derived from 2'-Amino-5'-nitroacetophenone are anticipated to have applications in several areas:
-
Azo Dyes: The primary application is in the formation of azo dyes. The specific properties of the resulting dye, including its color and fastness, are determined by the chemical structure of the coupling partner.[4]
-
Disperse Dyes: Derivatives can potentially be used to synthesize disperse dyes, which are sparingly soluble in water and suitable for dyeing hydrophobic fibers like polyester.[4]
-
Reactive Dyes: While the precursor itself does not contain a typical reactive group for covalent bonding to fibers, the synthesis of derivatives that incorporate such functionalities is a possibility.[4]
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis of a representative azo dye using 2'-Amino-5'-nitroacetophenone as the precursor. Researchers should note that optimization of reaction conditions may be necessary for different coupling components.
Protocol 1: Diazotization of 2'-Amino-5'-nitroacetophenone
This protocol details the formation of the diazonium salt of 2'-Amino-5'-nitroacetophenone.
Materials:
-
2'-Amino-5'-nitroacetophenone
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice-salt bath
-
Starch-iodide paper
Procedure:
-
In a 250 mL beaker, suspend 1.80 g (0.01 mol) of 2'-Amino-5'-nitroacetophenone in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.
-
Stir the mixture vigorously to form a fine suspension.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution.
-
Check for the completion of diazotization using starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid.[4] The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction
This protocol describes the reaction of the diazonium salt with a suitable coupling component to form the azo dye. The example provided is for coupling with 2-naphthol.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
2-Naphthol
-
10% Sodium Hydroxide (NaOH) solution
-
Ice bath
-
Buchner funnel and filter paper
-
Ethanol or ethanol/water mixture for recrystallization
Procedure:
-
In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% sodium hydroxide solution.
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the 2-naphthol solution with constant stirring, maintaining the temperature below 5 °C. A colored precipitate of the azo dye will form.
-
Continue stirring the mixture for 2-3 hours, allowing it to slowly warm to room temperature.
-
Filter the crude dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the purified dye.
-
Dry the purified dye in a vacuum oven at 60 °C.
Data Presentation
The following table provides a template for summarizing the quantitative data from the synthesis and characterization of novel dyes derived from 2'-Amino-5'-nitroacetophenone.
| Dye ID | Coupling Partner | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| Dye-1 | 2-Naphthol | C₁₈H₁₃N₃O₄ | 347.32 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Dye-2 | Phenol | C₁₄H₁₁N₃O₄ | 285.26 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Dye-3 | N,N-Dimethylaniline | C₁₆H₁₆N₄O₃ | 312.33 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Dye-4 | Salicylic Acid | C₁₅H₁₁N₃O₆ | 329.27 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Visualizations
The following diagrams illustrate the general workflow for the synthesis of azo dyes from 2'-Amino-5'-nitroacetophenone.
Caption: General workflow for the synthesis of an azo dye.
Caption: Logical relationship of the synthesis process.
References
Application Notes and Protocols for the Diazotization of 1-(2-Amino-5-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental procedures for the diazotization of 1-(2-Amino-5-nitrophenyl)ethanone, also known as 2-acetyl-4-nitroaniline. This process yields a highly reactive diazonium salt, a critical intermediate in the synthesis of various azo dyes and other organic compounds.
Introduction
The diazotization of aromatic primary amines is a fundamental transformation in organic synthesis. The reaction involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid, at low temperatures.[1] The resulting diazonium salt is a versatile intermediate due to the excellent leaving group ability of the dinitrogen moiety. For this compound, the presence of electron-withdrawing nitro and acetyl groups can influence the reactivity of the amino group and the stability of the resulting diazonium salt.[2] Careful control of reaction conditions, particularly temperature, is crucial for a successful and safe procedure, as diazonium salts can be unstable and potentially explosive at elevated temperatures.[3][4]
Experimental Protocols
Materials and Equipment
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
-
Beakers
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
Protocol 1: Diazotization of this compound
This protocol outlines the standard procedure for the synthesis of the diazonium salt of this compound.
-
Dissolution of the Amine: In a beaker, suspend this compound in a dilute solution of a strong mineral acid (e.g., hydrochloric acid or sulfuric acid). The acid is necessary to form the amine salt, which is more soluble, and to generate nitrous acid from sodium nitrite.[4]
-
Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous stirring. Maintaining this low temperature is critical to ensure the stability of the diazonium salt being formed.[5]
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite in cold distilled water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise from a dropping funnel to the cold, stirred suspension of the amine salt. The addition should be slow to control the exothermic nature of the reaction and to maintain the temperature between 0-5 °C.[4]
-
Monitoring the Reaction: After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture for an additional 15-30 minutes in the ice bath. The completion of the reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that the diazotization is complete.
-
Use of the Diazonium Salt: The resulting diazonium salt solution is highly reactive and should be used immediately in subsequent reactions, such as azo coupling.[6]
Data Presentation
The following table summarizes the typical reaction parameters for the diazotization of this compound, based on protocols for structurally similar compounds.
| Parameter | Value/Range | Notes |
| Temperature | 0-5 °C | Crucial for the stability of the diazonium salt.[4] |
| Acid | HCl, H₂SO₄ | A strong mineral acid is required.[1] |
| **Molar Ratio (Amine:NaNO₂) ** | 1 : 1.0 - 1.1 | A slight excess of sodium nitrite is often used. |
| Reaction Time | 15-30 min (post-addition) | Ensures complete conversion. |
| Monitoring | Starch-iodide paper | Tests for excess nitrous acid. |
| Expected Yield | Moderate to High | Yield is highly dependent on strict temperature control. |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the diazotization of this compound.
Signaling Pathway: Diazotization Reaction Mechanism
Caption: Mechanism of the diazotization of an aromatic amine.
References
The Pivotal Role of 1-(2-Amino-5-nitrophenyl)ethanone in the Synthesis of Potential Pharmaceutical Agents
For Immediate Release
[City, State] – [Date] – 1-(2-Amino-5-nitrophenyl)ethanone, a versatile chemical intermediate, is proving to be a cornerstone in the synthesis of a diverse range of heterocyclic compounds with significant potential as pharmaceutical agents. Its unique structural features, including an ortho-disubstituted amino ketone and a strongly electron-withdrawing nitro group, make it an ideal precursor for constructing complex molecular architectures, particularly in the development of novel quinazoline and benzodiazepine derivatives. These classes of compounds are renowned for their broad spectrum of biological activities, including anticancer and antimicrobial properties.
This application note provides detailed protocols and data for researchers, scientists, and drug development professionals, highlighting the utility of this compound in the synthesis of potential therapeutic agents. The following sections detail the synthesis of bioactive quinazolinone and benzodiazepine derivatives, including experimental procedures, quantitative data, and visualizations of the synthetic pathways.
Application in the Synthesis of Bioactive Quinolones
This compound serves as a key starting material for the synthesis of quinazolinone derivatives, a class of compounds known for their wide array of pharmacological activities. The presence of the amino and acetyl groups in an ortho position facilitates intramolecular cyclization reactions, a critical step in forming the quinazolinone core.
A notable application is in the synthesis of 2,3-disubstituted-7-nitroquinazolin-4(3H)-ones. These compounds have been investigated for their potential as antimicrobial and anticancer agents. The general synthetic approach involves the condensation of this compound with various aromatic aldehydes, followed by an oxidative cyclization.
Experimental Protocol: Synthesis of 2-Aryl-7-nitroquinazolin-4(3H)-ones
This protocol describes a general procedure for the synthesis of 2-aryl-7-nitroquinazolin-4(3H)-ones from this compound.
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Glacial acetic acid
-
Ethanol
-
Sodium acetate
Procedure:
-
A mixture of this compound (1.0 eq) and a substituted aromatic aldehyde (1.2 eq) is taken in a round-bottom flask.
-
Glacial acetic acid is added as a solvent, and the mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into crushed ice with constant stirring.
-
The precipitated solid is filtered, washed with cold water, and then with a small amount of ethanol.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-aryl-7-nitroquinazolin-4(3H)-one.
Quantitative Data:
The following table summarizes the typical yields and spectral data for a representative 2-aryl-7-nitroquinazolin-4(3H)-one derivative.
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) |
| 2-(4-Chlorophenyl)-7-nitroquinazolin-4(3H)-one | C₁₄H₈ClN₃O₃ | 75 | 280-282 | 8.35 (d, 1H), 8.20 (dd, 1H), 8.10 (d, 2H), 7.60 (d, 2H), 7.50 (d, 1H), 12.5 (s, 1H, NH) |
Visualization of Synthetic Workflow:
Application in the Synthesis of Bioactive Benzodiazepines
This compound is also a valuable precursor for the synthesis of 1,4-benzodiazepine derivatives, a class of compounds well-known for their anxiolytic, anticonvulsant, and sedative properties. More recently, certain benzodiazepine derivatives have shown promise as anticancer agents. The synthesis typically involves the reaction of this compound with an α-amino acid or its ester, followed by cyclization.
Experimental Protocol: Synthesis of 7-Nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This protocol outlines a general method for synthesizing a 7-nitro-1,4-benzodiazepine-2-one derivative.
Materials:
-
This compound
-
Glycine ethyl ester hydrochloride
-
Pyridine
-
Ethanol
Procedure:
-
A mixture of this compound (1.0 eq) and glycine ethyl ester hydrochloride (1.5 eq) is suspended in pyridine.
-
The mixture is heated to reflux for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in a mixture of ethanol and water.
-
The solution is heated at reflux for 1 hour to induce cyclization.
-
After cooling, the precipitated solid is collected by filtration.
-
The crude product is washed with water and then recrystallized from ethanol to yield the pure 7-nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Quantitative Data:
The following table presents typical data for a synthesized 7-nitro-1,4-benzodiazepine-2-one.
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Mass Spectrum (m/z) |
| 7-Nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | C₁₅H₁₁N₃O₃ | 65 | 215-217 | 281 (M+) |
Visualization of Synthetic Pathway:
Biological Activity of Synthesized Derivatives
The synthesized quinazolinone and benzodiazepine derivatives from this compound have been evaluated for their potential biological activities. The following tables summarize representative antimicrobial and anticancer data.
Antimicrobial Activity Data (MIC in µg/mL):
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 2-(4-Chlorophenyl)-7-nitroquinazolin-4(3H)-one | 16 | 32 | 64 |
| Ciprofloxacin (Control) | 1 | 0.5 | - |
| Fluconazole (Control) | - | - | 8 |
Anticancer Activity Data (IC₅₀ in µM):
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| 7-Nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 12.5 | 18.2 | 15.8 |
| Doxorubicin (Control) | 0.8 | 1.2 | 1.0 |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of quinazolinone and benzodiazepine scaffolds provides a robust platform for the development of novel therapeutic agents with potential antimicrobial and anticancer activities. The protocols and data presented herein offer a foundation for further research and optimization of these synthetic pathways to discover new and more potent pharmaceutical agents.
Application Notes and Protocols for the Analysis of 1-(2-Amino-5-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Amino-5-nitrophenyl)ethanone is a key intermediate in the synthesis of various pharmaceuticals and dyes.[1] Its purity and characterization are critical for ensuring the quality and safety of downstream products. These application notes provide detailed protocols for the quantitative and qualitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic methods.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 32580-41-9 | [2] |
| Molecular Formula | C8H8N2O3 | [2] |
| Molecular Weight | 180.16 g/mol | [2] |
| IUPAC Name | This compound | [2] |
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound and the analysis of related impurities. The presence of nitro and amino groups makes it amenable to UV detection.[1][3]
Quantitative Data Summary (Representative)
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A Phenyl-Hexyl column can also be considered for alternative selectivity.[4]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water with 0.1% formic acid.[1] A typical starting condition could be Acetonitrile:Water (30:70, v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of Acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a theoretical concentration within the linear range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
HPLC Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. This method is suitable for identifying impurities and confirming the structure of this compound.
Quantitative Data Summary (Representative)
| Parameter | Result |
| Linearity Range | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
Experimental Protocol
1. Instrumentation and Conditions:
-
GC-MS System: A standard GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 400 m/z.
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 10 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 ng/mL.
-
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the linear range.
3. Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
The mass spectrum is expected to show a molecular ion peak at m/z 180 and characteristic fragmentation patterns.
-
Quantification can be performed by creating a calibration curve of peak area versus concentration.
GC-MS Analysis Workflow Diagram
Caption: General workflow for the GC-MS analysis of this compound.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
UV-Visible Spectroscopy
-
Principle: The aromatic and nitro groups in the molecule lead to strong UV-Visible absorption.
-
Protocol:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile).
-
Record the UV-Vis spectrum from 200 to 400 nm.
-
The spectrum is expected to show characteristic absorbance maxima. For structurally similar nitroaromatic compounds, absorbance is often observed around 254 nm.[1]
-
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy provides information about the functional groups present in the molecule.
-
Protocol:
-
Acquire the IR spectrum of the solid sample using a KBr pellet or as a thin film.
-
Expected characteristic peaks include:
-
N-H stretching (amino group): ~3300-3500 cm⁻¹
-
C=O stretching (ketone): ~1660-1700 cm⁻¹
-
N-O stretching (nitro group): ~1500-1550 cm⁻¹ (asymmetric) and ~1330-1370 cm⁻¹ (symmetric)
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H and ¹³C NMR spectroscopy are used to determine the detailed molecular structure.
-
Protocol:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).[5]
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Expected ¹H NMR signals:
-
Aromatic protons.
-
Protons of the amino group (broad singlet).
-
Protons of the methyl ketone group (singlet).
-
-
Expected ¹³C NMR signals:
-
Carbonyl carbon.
-
Aromatic carbons.
-
Methyl carbon.
-
-
Spectroscopic Analysis Workflow Diagram
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The analytical methods detailed in these application notes provide a comprehensive framework for the quality control and characterization of this compound. The HPLC and GC-MS methods are suitable for quantitative analysis and impurity profiling, while spectroscopic techniques are essential for structural confirmation. These protocols can be adapted and validated for specific laboratory and regulatory requirements.[6][7][8][9]
References
- 1. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 2. This compound | C8H8N2O3 | CID 11252333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. particle.dk [particle.dk]
- 8. pharmtech.com [pharmtech.com]
- 9. wjarr.com [wjarr.com]
Application Notes and Protocols for 1-(2-Amino-5-nitrophenyl)ethanone in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Amino-5-nitrophenyl)ethanone is a versatile bifunctional aromatic compound with significant potential in materials science research. Its molecular structure, featuring an electron-donating amino group and a potent electron-withdrawing nitro group on the same phenyl ring, establishes a "push-pull" electronic system. This configuration is highly advantageous for the design of materials with significant nonlinear optical (NLO) properties. The presence of a reactive ketone and an amino group also makes it a valuable precursor for the synthesis of a variety of organic materials, including chalcones, Schiff bases, azo dyes, and polymers. These materials are of interest for applications in optoelectronics, sensing, and specialty polymers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 32580-41-9 |
| Molecular Formula | C₈H₈N₂O₃ |
| Molecular Weight | 180.16 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
Applications in Materials Science
The unique electronic and structural features of this compound make it a valuable building block for various advanced materials.
Chalcones for Nonlinear Optics
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds known for their significant NLO properties. The "push-pull" nature of this compound can be extended through the formation of a chalcone, enhancing the second-order hyperpolarizability of the molecule.
Synthetic Routes to 6-Nitroquinoline Derivatives from 1-(2-Amino-5-nitrophenyl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The 6-nitroquinoline moiety, in particular, is a key pharmacophore in various bioactive compounds. This document provides detailed application notes and protocols for the synthesis of 6-nitroquinoline derivatives commencing from the readily available starting material, 1-(2-Amino-5-nitrophenyl)ethanone. The primary synthetic strategy highlighted is the versatile Friedländer annulation, a classic and efficient method for constructing the quinoline ring system.[1][2][3] Modern adaptations, such as microwave-assisted synthesis, are also presented to offer rapid and efficient routes to these valuable compounds.[4]
Synthetic Overview
The general synthetic pathway involves the condensation of this compound with a dicarbonyl compound or a ketone containing an α-methylene group, followed by an intramolecular cyclization and dehydration to yield the corresponding 6-nitroquinoline derivative. This transformation is typically catalyzed by either acid or base.
Caption: Overall workflow for the synthesis of 6-nitroquinoline derivatives.
Key Synthetic Protocols
The Friedländer annulation is a robust method for the synthesis of quinolines from a 2-aminoaryl aldehyde or ketone and a compound possessing an α-methylene group.[5][6] The reaction proceeds via an initial condensation followed by a cyclodehydration step.[7]
Protocol 1: Conventional Synthesis of 2,4-Dimethyl-6-nitroquinoline
This protocol describes the synthesis of 2,4-dimethyl-6-nitroquinoline via the acid-catalyzed condensation of this compound with acetylacetone.
Caption: Experimental workflow for the conventional synthesis of 2,4-dimethyl-6-nitroquinoline.
Materials:
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This compound
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Acetylacetone (Pentane-2,4-dione)
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Glacial Acetic Acid or concentrated Hydrochloric Acid
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Ethanol
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Sodium bicarbonate solution (saturated)
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Ethyl acetate
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Anhydrous sodium sulfate
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Standard laboratory glassware
Procedure:
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In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol.
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Add 1.2 equivalents of acetylacetone to the solution.
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Carefully add a catalytic amount of glacial acetic acid or a few drops of concentrated hydrochloric acid to the reaction mixture.
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Heat the mixture to reflux and maintain the temperature for 4-6 hours.
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Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic phase under reduced pressure.
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Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of Ethyl 2-methyl-6-nitroquinoline-4-carboxylate
Microwave irradiation can significantly reduce reaction times and improve yields in Friedländer synthesis.[4] This protocol outlines the rapid synthesis of a quinoline ester using this technology.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Amino-5-nitrophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Amino-5-nitrophenyl)ethanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Nitration of Protected 2-Aminoacetophenone
This common route involves the protection of the amino group of 2-aminoacetophenone, followed by nitration and subsequent deprotection.[1]
Issue 1: Low Yield or No Product Formation
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Potential Cause: Incomplete protection of the amino group, leading to oxidation or undesired side reactions during nitration. The unprotected amino group can be oxidized by the nitrating agents.
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Suggested Solution:
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Ensure the protection step (e.g., acetylation to form 2-acetamidoacetophenone) goes to completion.[1] Monitor the reaction by thin-layer chromatography (TLC).
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Use a sufficient excess of the protecting agent (e.g., acetic anhydride).
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Thoroughly purify the protected intermediate before proceeding to the nitration step.
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Potential Cause: Ineffective nitration conditions.
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Suggested Solution:
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Strictly control the reaction temperature, keeping it low (e.g., -10°C to 5°C) to prevent over-nitration and the formation of byproducts.[1]
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Ensure the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is fresh and of the correct concentration.
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Issue 2: Formation of Multiple Isomers
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Potential Cause: The protecting group is not sufficiently directing the nitration to the desired position (para to the amino group).
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Suggested Solution:
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The acetyl group is a good choice for directing the nitro group to the 4-position relative to the acetylamino group (5-position in the final product).
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Ensure the reaction conditions, particularly temperature, are optimized to favor the desired isomer.
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Issue 3: Difficulty in Deprotection
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Potential Cause: Incomplete hydrolysis of the protecting group (e.g., the acetamido group).
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Suggested Solution:
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Ensure adequate reaction time and temperature for the hydrolysis step. Heating with an acid, such as hydrochloric acid in ethanol, is a common method.[1]
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Monitor the deprotection by TLC to ensure the reaction has gone to completion.
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Route 2: Selective Reduction of 2,5-Dinitroacetophenone
This route involves the dinitration of acetophenone followed by the selective reduction of one nitro group.
Issue 1: Non-selective Reduction (Reduction of Both Nitro Groups)
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Potential Cause: The reducing agent is too strong or the reaction conditions are not controlled, leading to the reduction of both nitro groups.
-
Suggested Solution:
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Carefully choose the reducing agent and reaction conditions to achieve selective reduction. Catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst is often used, and the reaction requires careful monitoring.[1]
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Control the hydrogen pressure and reaction time.
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Consider alternative selective reducing agents if catalytic hydrogenation proves difficult to control.
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Route 3: Nucleophilic Aromatic Substitution of 1-(2-Chloro-5-nitrophenyl)ethanone
This method involves the displacement of a chloro group with an amino group.
Issue 1: Low Conversion to the Desired Amine
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Potential Cause: The reaction conditions are not harsh enough to facilitate the nucleophilic aromatic substitution.
-
Suggested Solution:
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed strategy is the nitration of 2-aminoacetophenone.[1] To prevent undesired side reactions, the amino group is typically protected as an acetanilide before nitration, followed by deprotection.[1]
Q2: Why is temperature control so critical during the nitration step?
A2: Temperature control is crucial to suppress the formation of byproducts and to prevent over-nitration. For similar nitration reactions, maintaining the temperature below -5°C is recommended.[1]
Q3: What are some common side reactions to be aware of?
A3: Undesired side reactions can include the oxidation of the amino group if it is not protected during nitration.[1] Over-nitration can also occur if the reaction conditions are not carefully controlled.[1]
Q4: What purification methods are effective for the final product?
A4: Purification can be achieved by recrystallization or column chromatography. The choice of method will depend on the impurities present. For recrystallization, common solvents include ethanol, methanol, or mixtures like hexane/ethyl acetate.
Quantitative Data Summary
| Step | Reaction Type | Reagents & Conditions | Temperature | Yield | Reference Compound |
| Nitration | Electrophilic Aromatic Substitution | conc. H₂SO₄; HNO₃ | -15 °C | 55% | 1-(5-Amino-2-fluorophenyl)ethanone synthesis |
| Reduction | Catalytic Hydrogenation | H₂ / Pt(S)/C / ethanol | - | 57% | 1-(5-Amino-2-fluorophenyl)ethanone synthesis |
| Reduction | Iron in Acidic Medium | Iron powder, NH₄Cl, isopropanol, water | Reflux | 76% | 2-fluoro-5-aminoacetophenone |
Experimental Protocols
Protocol 1: Synthesis via Nitration of Protected 2-Aminoacetophenone (General Procedure)
This protocol is a generalized procedure based on common organic chemistry practices and information from the search results.
Step 1: Protection of 2-Aminoacetophenone
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Dissolve 2-aminoacetophenone in a suitable solvent (e.g., acetic acid).
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Add acetic anhydride dropwise while stirring.
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Heat the reaction mixture to ensure the reaction goes to completion.
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Monitor the reaction by TLC.
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Upon completion, pour the reaction mixture into ice water to precipitate the product, 2-acetamidoacetophenone.
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Filter, wash with water, and dry the product.
Step 2: Nitration of 2-Acetamidoacetophenone
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Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping it cool in an ice bath.
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Dissolve the 2-acetamidoacetophenone in concentrated sulfuric acid and cool the mixture to 0-5°C.
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Slowly add the nitrating mixture dropwise, maintaining the low temperature.
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Stir the reaction mixture at low temperature for a specified time.
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Carefully pour the reaction mixture onto crushed ice to precipitate the product, N-(2-acetyl-4-nitrophenyl)acetamide.
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Filter, wash with cold water, and dry the product.
Step 3: Deprotection to Yield this compound
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Suspend the N-(2-acetyl-4-nitrophenyl)acetamide in a mixture of ethanol and hydrochloric acid.[1]
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Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).
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Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the final product.
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Filter, wash with water, and dry the crude this compound.
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Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the synthesis via nitration of protected 2-aminoacetophenone.
Caption: Troubleshooting logic for low yield in the nitration step.
References
Technical Support Center: Purification of 1-(2-Amino-5-nitrophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-(2-Amino-5-nitrophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities depend on the synthetic route used.[1] Potential impurities may include:
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Unreacted Starting Materials: Such as 2-aminoacetophenone (if the route is nitration) or 1-(2-chloro-5-nitrophenyl)ethanone (if the route is amination).[1]
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Regioisomers: Isomeric byproducts from the nitration step, for example, 1-(2-Amino-3-nitrophenyl)ethanone.
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Degradation Products: The compound may degrade under harsh conditions (e.g., strong acids/bases, high temperatures) during synthesis or workup.[2]
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Residual Solvents: Solvents used in the reaction or extraction steps.
Q2: What is a typical purity level for this compound, and what should I aim for after purification?
A2: Commercially available this compound is often sold at a purity of 95% or higher.[3] The target purity for your purified material will depend on the requirements of the subsequent experimental steps. For many applications, achieving a purity of >98% is a good goal.
Q3: Which purification techniques are most effective for this compound?
A3: The two most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the quantity of material to be purified. Sometimes, a combination of both methods (column chromatography followed by recrystallization) is necessary to achieve high purity.[2]
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring purification.[2] It can be used to:
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Assess the purity of the crude material.
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Identify a suitable solvent system for column chromatography.
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Track the separation of the desired compound from impurities during column chromatography.
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Check the purity of the final product.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - The solution is not saturated (too much solvent was added).- The compound is highly soluble in the solvent even at low temperatures.- The rate of cooling was too fast. | - Boil off some of the solvent to concentrate the solution and allow it to cool again.- Try a different solvent or a two-solvent system.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] |
| Product "Oils Out" Instead of Crystallizing | - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant impurities is depressing the melting point and inhibiting crystallization. | - Use a solvent with a lower boiling point.- Try adding a second "anti-solvent" in which the compound is insoluble.- Purify the crude material by column chromatography first to remove the bulk of impurities, then recrystallize the partially purified product.[2] |
| Low Recovery of Purified Product | - The compound has some solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Too much solvent was used to wash the crystals. | - Cool the crystallization flask in an ice bath for a longer period to maximize precipitation.- Ensure the funnel and filter paper are pre-heated before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is Still Impure After Recrystallization | - The chosen solvent does not effectively differentiate between the product and the impurity (co-crystallization).- The cooling process was too rapid, trapping impurities in the crystal lattice. | - Perform a thorough solvent screen to find a system where the impurity is either very soluble or very insoluble.- Ensure the solution cools slowly to allow for the formation of a pure crystal lattice.[4] |
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound and Impurities | - The eluent (mobile phase) polarity is incorrect (either too high or too low).- The column was packed improperly, leading to channeling.- The column was overloaded with crude material. | - Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.[5]- Repack the column carefully, ensuring the silica gel is a uniform slurry and is not allowed to run dry.[5]- Use a larger column or reduce the amount of sample loaded. |
| Compound Elutes Too Quickly (High Rf) | - The eluent is too polar. | - Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. |
| Compound Does Not Elute from the Column (Low/No Rf) | - The eluent is not polar enough. | - Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. Consider using a gradient elution.[5] |
| Streaking or Tailing of Spots/Bands | - The compound is not fully soluble in the eluent.- The sample was loaded in a solvent that was too strong (too polar).- The column is overloaded. | - Add a small amount of a more polar solvent to the eluent system to improve solubility.- Dissolve the sample in a minimal amount of the eluent or a less polar solvent before loading.- Reduce the amount of sample loaded onto the column.[5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for purifying this compound. A solvent screen is crucial for success.
1. Solvent Screening:
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Place a small amount of the crude material into several test tubes.
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Add a small amount of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water, hexane/ethyl acetate) to each tube.
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An ideal solvent will dissolve the crude product when heated but will result in poor solubility at room temperature.[2]
2. Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add the chosen hot solvent dropwise while stirring and heating until the solid is just dissolved. Use the minimum amount of solvent necessary.[4]
3. Hot Filtration (Optional):
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If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble materials.
4. Crystallization:
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Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
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Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
5. Isolation and Washing:
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Collect the formed crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
6. Drying:
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Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
This protocol describes a standard procedure for purification using a silica gel column.
1. Eluent Selection:
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Using a TLC plate, test different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find one that provides good separation between the desired compound and its impurities.
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The ideal system will give the this compound an Rf value of approximately 0.2-0.4.[5]
2. Column Packing:
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Select a glass column of appropriate size for the amount of material.
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Pack the column with silica gel as a slurry in the chosen eluent. Ensure there are no air bubbles or cracks in the packed bed.[6]
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Add a thin layer of sand on top of the silica gel to protect the surface.[7]
3. Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Alternatively, for less soluble compounds, dissolve the crude material in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder ("dry loading"), and carefully add this powder to the top of the packed column.
4. Elution:
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Open the stopcock and begin collecting the eluent in fractions (e.g., in test tubes).
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Continuously add fresh eluent to the top of the column, ensuring the solvent level never drops below the top of the silica gel.[7]
5. Fraction Analysis:
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Monitor the fractions using TLC to determine which ones contain the purified product.
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Combine the pure fractions containing this compound.
6. Solvent Removal:
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Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.
Visualized Workflows
Caption: Decision workflow for selecting a purification method.
Caption: Step-by-step workflow for column chromatography purification.
References
optimizing reaction conditions for the synthesis of 1-(2-Amino-5-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-Amino-5-nitrophenyl)ethanone. This key intermediate is crucial in the development of various pharmaceuticals and dyes. The following sections detail optimized reaction conditions, solutions to common experimental issues, and in-depth procedural outlines.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.
Route 1: Nitration of 2'-Aminoacetophenone via a Protected Intermediate
This common route involves the protection of the amino group of 2'-aminoacetophenone, followed by nitration and subsequent deprotection.
Frequently Asked Questions (FAQs):
-
Q1: Why is it necessary to protect the amino group before nitration? A1: The amino group is a strong activating group and is highly susceptible to oxidation by the nitrating agent (a mixture of nitric and sulfuric acid). Protection, typically by acetylation to form an acetanilide, deactivates the ring, prevents oxidation of the amino group, and directs the nitration to the desired position.[1]
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Q2: What are the most common side products in this reaction? A2: The primary side products are undesired isomers. While the acetylamino group directs nitration to the para position, some ortho-nitrated product can also be formed. Over-nitration to form a dinitro product is also possible if the reaction conditions are not carefully controlled.
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Q3: My yield is consistently low. What are the likely causes? A3: Low yields can result from several factors:
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Incomplete protection or deprotection: Ensure the acetylation and hydrolysis steps go to completion by monitoring with Thin Layer Chromatography (TLC).
-
Suboptimal nitration temperature: The temperature must be kept low (typically 0-5 °C) to minimize side reactions and degradation of the starting material.
-
Loss during workup: The product may have some solubility in the aqueous layers. Ensure thorough extraction with an appropriate organic solvent.
-
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction (Nitration Step) | Insufficiently strong nitrating mixture. | Ensure the use of concentrated nitric and sulfuric acids. The nitrating mixture should be freshly prepared and kept cold. |
| Formation of Multiple Products (Isomers) | Reaction temperature is too high, leading to a loss of selectivity. | Maintain a strict temperature control between 0-5°C during the addition of the nitrating agent. Slower addition of the nitrating agent can also improve selectivity. |
| Product is an Oil and Does Not Solidify | Presence of impurities, particularly isomeric byproducts, which can form a eutectic mixture. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purify the oil using column chromatography. |
| Dark-Colored Product | Formation of tar-like byproducts due to oxidation or other side reactions. | Ensure the reaction temperature is kept low and that the starting materials are pure. The crude product can be treated with activated charcoal during recrystallization to remove colored impurities. |
Route 2: Nucleophilic Aromatic Substitution (SNAr) of 1-(2-Chloro-5-nitrophenyl)ethanone
This alternative route involves the amination of a chlorinated precursor.
Frequently Asked Questions (FAQs):
-
Q1: What are the typical aminating agents used in this reaction? A1: Ammonia is the most common aminating agent.[1] It is often used in a pressurized and heated system to facilitate the substitution. Other sources of ammonia, such as ammonium salts in the presence of a base, can also be employed.
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Q2: Why is this reaction often carried out under pressure? A2: Using a sealed vessel allows the reaction to be heated above the boiling point of the solvent and the aminating agent (if volatile), which increases the reaction rate. This is often necessary for nucleophilic aromatic substitutions on deactivated rings.
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Q3: What are the key parameters to control for a successful SNAr reaction? A3: The key parameters are temperature, pressure, and the choice of solvent and base. The reaction conditions need to be optimized to ensure a good conversion rate while minimizing side reactions.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion Rate | Insufficient temperature or pressure. The nucleophile (ammonia) may not be potent enough under the current conditions. | Increase the reaction temperature and/or pressure. Consider using a catalyst, such as a copper salt, to facilitate the amination. |
| Formation of Byproducts | Side reactions such as hydrolysis of the ketone or reaction with the solvent. | Ensure the use of an inert solvent. Optimize the reaction time to avoid prolonged exposure to harsh conditions that may lead to byproduct formation. |
| Difficulty in Product Isolation | The product may be soluble in the reaction mixture. | After cooling, if the product does not precipitate, the solvent should be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography. |
Data Presentation
The following tables provide representative data for the synthesis of this compound, illustrating the impact of varying reaction conditions.
Table 1: Optimization of the Nitration of 2'-Acetamidoacetophenone
| Entry | Nitrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | HNO₃/H₂SO₄ | 25 | 2 | 65 |
| 2 | HNO₃/H₂SO₄ | 0-5 | 2 | 85 |
| 3 | HNO₃ in Ac₂O | 0-5 | 3 | 78 |
| 4 | KNO₃/H₂SO₄ | 0-5 | 2 | 82 |
Note: Yields are for the nitrated intermediate, N-(2-acetyl-4-nitrophenyl)acetamide, and are illustrative based on typical nitration reactions.
Table 2: Optimization of the Amination of 1-(2-Chloro-5-nitrophenyl)ethanone
| Entry | Aminating System | Solvent | Temperature (°C) | Pressure (psi) | Yield (%) |
| 1 | NH₃ (aq) | Ethanol | 120 | 100 | 70 |
| 2 | NH₃ (g) | Dioxane | 150 | 150 | 85 |
| 3 | NH₄Cl / K₂CO₃ | DMF | 150 | N/A | 65 |
| 4 | NH₃ (g) / CuI | NMP | 140 | 150 | 92 |
Note: Yields are illustrative and based on typical nucleophilic aromatic substitution reactions for similar substrates.
Experimental Protocols
Protocol 1: Synthesis via Nitration of Protected 2'-Aminoacetophenone
Step 1: Acetylation of 2'-Aminoacetophenone
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In a round-bottom flask, dissolve 2'-aminoacetophenone in glacial acetic acid.
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Slowly add acetic anhydride to the solution while stirring.
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Heat the mixture to reflux for 1-2 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and pour it into ice-water.
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Collect the precipitated 2'-acetamidoacetophenone by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of 2'-Acetamidoacetophenone
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In a flask cooled in an ice-salt bath, slowly add 2'-acetamidoacetophenone to concentrated sulfuric acid, keeping the temperature below 5°C.
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In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.
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Add the nitrating mixture dropwise to the solution of the acetanilide, ensuring the temperature does not exceed 5-10°C.
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Stir the reaction mixture in the ice bath for 2-3 hours after the addition is complete.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Collect the precipitated N-(2-acetyl-4-nitrophenyl)acetamide by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
Step 3: Deprotection of N-(2-acetyl-4-nitrophenyl)acetamide
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Suspend the nitrated product in a mixture of ethanol and concentrated hydrochloric acid.
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Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
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Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate solution) until the product precipitates.
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Collect the crude this compound by vacuum filtration, wash with water, and dry.
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Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture).
Protocol 2: Synthesis via Nucleophilic Aromatic Substitution
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Place 1-(2-chloro-5-nitrophenyl)ethanone, a suitable solvent (e.g., dioxane or NMP), and a source of ammonia (e.g., aqueous ammonia or bubbling ammonia gas) in a high-pressure reaction vessel.
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If using a catalyst (e.g., CuI), add it to the mixture.
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Seal the vessel and heat it to the desired temperature (e.g., 120-150°C) with stirring for several hours.
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Monitor the reaction progress by TLC or GC-MS.
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After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
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Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
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Purify the resulting crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the nitration route.
Caption: Experimental workflow for the synthesis of this compound via the SNAr route.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
common side reactions in the nitration of 2-aminoacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-aminoacetophenone. Our aim is to address common side reactions and experimental challenges to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the nitration of 2-aminoacetophenone?
A1: The main side reactions include the formation of multiple isomers and oxidation of the substrate. The amino group (-NH₂) in 2-aminoacetophenone is an activating, ortho, para-directing group. However, under the strong acidic conditions of nitration, it is protonated to the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. This results in a complex mixture of nitro isomers. Furthermore, the highly activated aniline ring is susceptible to oxidation by nitric acid, leading to the formation of tarry byproducts, especially at elevated temperatures.[1]
Q2: How can I control the regioselectivity of the nitration to obtain the desired isomer?
A2: To control the regioselectivity and prevent oxidation, it is highly recommended to protect the amino group by acetylation before performing the nitration. The resulting N-acetyl group (-NHCOCH₃) is still an ortho, para-director but is less activating than the amino group, which leads to a cleaner reaction and minimizes the formation of unwanted isomers and oxidation byproducts.[1][2] The protecting group can be removed by hydrolysis after nitration.
Q3: My reaction mixture turned dark brown/black and tarry. What caused this and how can I prevent it?
A3: A dark, tarry reaction mixture is a strong indication of oxidation of the 2-aminoacetophenone starting material or the product by nitric acid. This is often caused by poor temperature control, where the reaction becomes too hot, or by adding the nitrating agent too quickly. To prevent this, it is crucial to maintain a low reaction temperature (typically between -10°C and 0°C) throughout the addition of the nitrating mixture and to add the nitrating agent very slowly with vigorous stirring to ensure even heat dissipation.[1]
Q4: The yield of my desired nitro product is very low. What are the potential causes?
A4: Low yields can stem from several factors:
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Incomplete Reaction: The reaction time may be too short, or the temperature may have been too low for the reaction to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
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Side Reactions: As discussed, the formation of multiple isomers and oxidation byproducts will consume the starting material and reduce the yield of the desired product.
-
Product Loss During Workup: The nitrated product may have some solubility in the aqueous phase during quenching and washing steps. Ensuring complete precipitation and minimizing the volume of washing solvents can help.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Incomplete formation of the nitronium ion. | Ensure the use of concentrated nitric and sulfuric acids. |
| Low reaction temperature. | While low temperatures are necessary to control side reactions, the reaction may need to be stirred for a longer period or allowed to slowly warm to a slightly higher temperature (e.g., 0-5°C) after the addition of the nitrating agent is complete. Monitor progress by TLC. | |
| Formation of Multiple Isomers | Direct nitration of the unprotected 2-aminoacetophenone. | Protect the amino group as an acetanilide before nitration. This will favor the formation of ortho and para isomers with respect to the acetamido group. |
| Dark-Colored or Tarry Reaction Mixture | Oxidation of the starting material or product. | Maintain a strict low-temperature profile (e.g., -10°C to 0°C) using an ice-salt bath. Add the nitrating mixture dropwise with vigorous stirring. |
| "Runaway" reaction due to rapid addition of the nitrating agent. | Ensure slow, controlled addition of the nitrating agent and monitor the internal temperature of the reaction mixture continuously. | |
| Product is an Oil or Sticky Solid and Difficult to Filter | Presence of isomeric byproducts. | Purify the crude product by column chromatography. |
| Incomplete removal of acidic residue. | After quenching the reaction in ice water, thoroughly wash the crude product with cold water until the washings are neutral. A subsequent wash with a small amount of cold ethanol can help solidify the product. |
Data Presentation: Isomer Distribution in Nitration
The following tables provide illustrative data on the isomer distribution in the nitration of related compounds to highlight the challenges of regioselectivity.
Table 1: Typical Isomer Distribution in the Direct Nitration of Aniline
| Isomer | Typical Yield (%) | Directing Effect |
| p-Nitroaniline | ~51% | ortho, para |
| m-Nitroaniline | ~47% | meta |
| o-Nitroaniline | ~2% | ortho, para |
| Oxidation Byproducts | Variable (Significant) | - |
This data illustrates the mixture of products obtained from the competing directing effects of the amino group and the protonated anilinium ion.[1]
Table 2: Isomer Distribution in the Nitration of Acetophenone
| Isomer | Product Ratio (meta:ortho) |
| m-Nitroacetophenone | ~1.43 |
| o-Nitroacetophenone | 1 |
This data, from a continuous flow process at 0°C, shows the inherent directing effect of the acetyl group.[3]
Experimental Protocols
Protocol 1: Protection of the Amino Group (Acetylation)
-
Dissolution: In a round-bottom flask, dissolve 2-aminoacetophenone in glacial acetic acid.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride to the solution. The reaction is exothermic.
-
Heating: Heat the mixture to reflux for approximately 1 hour.
-
Precipitation: Cool the reaction mixture and pour it into ice-cold water with stirring to precipitate the 2'-acetamidoacetophenone.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture.
Protocol 2: Nitration of 2'-Acetamidoacetophenone
-
Dissolution: In a beaker, cool concentrated sulfuric acid in an ice-salt bath to below 0°C. Slowly add the dried 2'-acetamidoacetophenone in portions, keeping the temperature below 5°C.
-
Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid to concentrated sulfuric acid and cool the mixture in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of 2'-acetamidoacetophenone, maintaining the reaction temperature below 10°C.
-
Reaction: Continue to stir the mixture in the ice bath for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with ice-cold water until the washings are neutral.
Protocol 3: Deprotection of the Amino Group (Hydrolysis)
-
Hydrolysis: Suspend the crude nitro-2'-acetamidoacetophenone in an aqueous solution of sodium hydroxide (e.g., 10%).
-
Heating: Heat the mixture to reflux with stirring until the solid has completely dissolved (typically 1.5-2 hours).
-
Acidification: Cool the solution in an ice bath and slowly acidify with concentrated hydrochloric acid to precipitate the nitro-2-aminoacetophenone product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the nitration of 2-aminoacetophenone.
Caption: Troubleshooting workflow for nitration of 2-aminoacetophenone.
References
troubleshooting experiments involving 2'-Amino-5'-nitroacetophenone
Welcome to the technical support center for experiments involving 2'-Amino-5'-nitroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common experimental challenges. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the smooth progress of your research.
Frequently Asked Questions (FAQs)
Q1: What are the general physical and chemical properties of 2'-Amino-5'-nitroacetophenone?
2'-Amino-5'-nitroacetophenone is a solid at room temperature. Its properties can vary slightly depending on its purity.
| Property | Value |
| Appearance | Yellow to yellow-brown crystalline powder |
| Molecular Formula | C₈H₈N₂O₃ |
| Molecular Weight | 180.16 g/mol |
| Melting Point | 158-162 °C |
| Solubility | Sparingly soluble in dichloromethane, DMSO, and methanol. Insoluble in water.[1] |
| Storage Temperature | 2-8°C |
Q2: What are the primary safety concerns when working with 2'-Amino-5'-nitroacetophenone?
Like any chemical, 2'-Amino-5'-nitroacetophenone should be handled with care. It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[2] Always consult the Safety Data Sheet (SDS) before use.[3][4][5] Key safety precautions include:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][4]
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or fumes.[2]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[2]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]
Q3: What are the common impurities found in crude 2'-Amino-5'-nitroacetophenone and how can they be removed?
Common impurities can include unreacted starting materials (e.g., 2'-nitroacetophenone), byproducts from side reactions, and residual solvents. Purification can typically be achieved through:
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Recrystallization: Using a suitable solvent system, such as ethanol or a mixture of ethanol and water, is a common and effective method.[6]
-
Column Chromatography: For removing isomers or byproducts with similar solubility, column chromatography can be employed.[7]
-
Activated Charcoal Treatment: If the product is discolored, treating a solution of the crude product with activated charcoal can help remove colored impurities.[6]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with 2'-Amino-5'-nitroacetophenone.
Problem 1: Low or No Product Yield in Synthesis
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst or Insufficient Reducing Agent (for synthesis via reduction of 2'-nitroacetophenone) | - Ensure the catalyst (e.g., Pd/C) is fresh and active. - Use a sufficient excess of the reducing agent (e.g., H₂, NaBH₄, or Sn/HCl).[7] |
| Non-optimal Reaction Conditions | - Optimize the reaction temperature and pressure according to literature procedures.[7] |
| Poor Quality Starting Materials | - Verify the purity of your starting materials (e.g., 2'-nitroacetophenone) using techniques like NMR or melting point analysis. |
| Complex Formation | - In reactions involving Lewis acids, a stable complex may form with the amino group, deactivating the ring. Consider protecting the amino group before proceeding.[7] |
Problem 2: Product Discoloration (Darker than expected)
| Possible Cause | Troubleshooting Steps |
| Presence of Colored Impurities | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Hot filter the solution to remove the charcoal before cooling.[6] |
| Oxidation of the Amino Group | - The amino group can be susceptible to oxidation. If oxidation is suspected, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).[6] |
Problem 3: Difficulty in Product Purification by Recrystallization
| Possible Cause | Troubleshooting Steps |
| "Oiling Out" Instead of Crystallization | - This occurs when the solution is supersaturated at a temperature above the melting point of the solute in the solvent. - Re-heat the solution to redissolve the oil and add a small amount of additional solvent. - Consider changing the solvent system. A mixture of a "good" solvent and a "poor" solvent can be effective.[6] - Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[6] |
| Low Recovery of Purified Product | - Too much solvent: Use the minimum amount of hot solvent necessary to just dissolve the crude product.[6] - Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger, purer crystals.[6] - Inappropriate solvent choice: The ideal solvent should have high solubility for the compound when hot and low solubility when cold. You may need to screen for a better solvent.[6] |
Experimental Protocols
Protocol 1: Synthesis of 2'-Amino-5'-nitroacetophenone by Reduction of 2'-Nitroacetophenone
This protocol describes a classic method for the reduction of an aromatic nitro group.
Materials:
-
2'-Nitroacetophenone
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethanol or Methanol
Procedure:
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In a round-bottom flask, combine 2'-nitroacetophenone and granulated tin.
-
Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic, so maintain a controlled temperature with an ice bath.
-
After the initial reaction subsides, heat the mixture under reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution until the solution is basic. This will precipitate tin salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2'-Amino-5'-nitroacetophenone by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
Procedure:
-
Place the crude 2'-Amino-5'-nitroacetophenone in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.
-
Heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution briefly.
-
Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals of the purified product should form.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Visualizations
Caption: General workflow for the purification of 2'-Amino-5'-nitroacetophenone by recrystallization.
Caption: Decision tree for troubleshooting low product yield.
Caption: Simplified reaction pathway for the synthesis of 2'-Amino-5'-nitroacetophenone.
References
Technical Support Center: Synthesis of 1-(2-Amino-5-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-(2-Amino-5-nitrophenyl)ethanone. Our aim is to help you improve your reaction yields and obtain a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are three main synthetic pathways for the synthesis of this compound:
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Nitration of Protected 2'-Aminoacetophenone: This multi-step process involves the initial protection of the amino group of 2'-aminoacetophenone, typically through acetylation, followed by nitration of the aromatic ring and subsequent deprotection of the amino group.[1]
-
Selective Reduction of 2',5'-Dinitroacetophenone: This method starts with the dinitration of acetophenone, followed by the selective reduction of the nitro group at the 2'-position.
-
Nucleophilic Aromatic Substitution: This approach involves the reaction of 1-(2-Chloro-5-nitrophenyl)ethanone with a source of ammonia to substitute the chlorine atom with an amino group.[1]
Each of these routes has its own set of advantages and challenges, which are further detailed in the troubleshooting guides below.
Q2: How can I purify the crude this compound?
A2: The most common methods for purification are recrystallization and column chromatography.
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Recrystallization: A suitable solvent system is crucial for effective purification by recrystallization. The ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature, allowing for the formation of pure crystals upon cooling. Common solvent systems to explore include ethanol, ethyl acetate/hexane mixtures, and toluene. A solvent screening is recommended to determine the optimal conditions.
-
Column Chromatography: For separating the desired product from closely related impurities or byproducts, silica gel column chromatography is an effective technique. A typical eluent system is a mixture of ethyl acetate and hexane, with the polarity adjusted to achieve optimal separation.[2]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the synthesis of this compound.
Route 1: Nitration of Protected 2'-Aminoacetophenone
Issue 1: Low Yield in the Acetylation Step
| Potential Cause | Suggested Solution |
| Incomplete reaction. | Ensure a slight excess of acetic anhydride is used. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Loss of product during workup. | After quenching the reaction with water, ensure the product has fully precipitated before filtration. Wash the collected solid with cold water to minimize dissolution. |
| Hydrolysis of the product. | Avoid excessively high temperatures or prolonged reaction times, which can lead to the hydrolysis of the acetamide. |
Issue 2: Low Yield or Formation of Byproducts During Nitration
| Potential Cause | Suggested Solution |
| Oxidation of the amino group. | Ensure the amino group is fully protected before proceeding with nitration. Incomplete acetylation will leave the amino group vulnerable to oxidation by the nitrating mixture. |
| Over-nitration (dinitration). | Carefully control the reaction temperature, keeping it below 10°C. Add the nitrating agent (a mixture of nitric acid and sulfuric acid) slowly and dropwise to the reaction mixture with efficient stirring. |
| Formation of ortho-isomer. | The acetamido group is an ortho-, para-director. While the para-isomer is typically the major product, some ortho-isomer may form. Purification by recrystallization or column chromatography can separate the isomers. |
Issue 3: Incomplete Deprotection (Hydrolysis)
| Potential Cause | Suggested Solution |
| Insufficient acid or base concentration. | Ensure the concentration of the acid (e.g., HCl) or base (e.g., NaOH) used for hydrolysis is sufficient to drive the reaction to completion. |
| Short reaction time or low temperature. | Monitor the reaction by TLC to ensure all the protected intermediate has been consumed. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
Route 2: Selective Reduction of 2',5'-Dinitroacetophenone
Issue 1: Non-selective Reduction (Reduction of Both Nitro Groups)
| Potential Cause | Suggested Solution |
| Reducing agent is too strong. | Use a milder reducing agent that can selectively reduce one nitro group in the presence of another. Reagents like sodium sulfide (Na₂S) or stannous chloride (SnCl₂) are often used for this purpose. |
| Reaction conditions are too harsh. | Optimize the reaction temperature and time. Overly aggressive conditions can lead to the reduction of both nitro groups. |
Issue 2: Incomplete Reduction
| Potential Cause | Suggested Solution |
| Insufficient amount of reducing agent. | Use a stoichiometric excess of the selective reducing agent to ensure the complete conversion of the starting material. |
| Deactivation of the catalyst (if applicable). | If using a catalytic method (e.g., catalytic hydrogenation), ensure the catalyst is fresh and active. |
Route 3: Nucleophilic Aromatic Substitution
Issue 1: Low Reaction Conversion
| Potential Cause | Suggested Solution |
| Insufficient temperature or pressure. | This reaction often requires elevated temperatures and pressures to proceed efficiently. Ensure your reaction setup can safely achieve the necessary conditions. |
| Low concentration of ammonia. | Use a concentrated source of ammonia, such as aqueous or alcoholic ammonia, to drive the equilibrium towards the product. |
| Poor solubility of the starting material. | Choose a solvent that can dissolve the 1-(2-Chloro-5-nitrophenyl)ethanone and is compatible with the reaction conditions. |
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key parameters for the different synthetic routes to provide a comparative overview. Please note that yields can vary depending on the specific reaction conditions and scale.
| Synthetic Route | Key Steps | Typical Reagents | Reported Yield (%) | Key Advantages | Common Challenges |
| Nitration of Protected 2'-Aminoacetophenone | 1. Acetylation2. Nitration3. Hydrolysis | 1. Acetic anhydride2. HNO₃, H₂SO₄3. HCl or NaOH | Two-step yield for a similar reaction: ~31%[3] | Well-established chemistry. | Multi-step process, potential for side reactions (over-nitration, isomer formation). |
| Selective Reduction of 2',5'-Dinitroacetophenone | Selective Reduction | Na₂S, SnCl₂, or catalytic hydrogenation | Yield for a similar reduction: up to 76%[2] | Potentially a one-step conversion from a dinitro precursor. | Requires careful control to achieve selective reduction of only one nitro group. |
| Nucleophilic Aromatic Substitution | Amination | Aqueous or alcoholic ammonia | Data not readily available | Potentially a direct route from a readily available starting material. | Often requires high pressure and temperature. |
Experimental Protocols
Protocol 1: Synthesis via Nitration of Protected 2'-Aminoacetophenone
Step 1: Acetylation of 2'-Aminoacetophenone
-
In a round-bottom flask, dissolve 2'-aminoacetophenone in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with stirring.
-
Heat the mixture to reflux for 1-2 hours.
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2'-acetamidoacetophenone.
Step 2: Nitration of 2'-Acetamidoacetophenone
-
In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid.
-
Gradually add the dried 2'-acetamidoacetophenone from the previous step, ensuring the temperature remains below 5°C.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the cold nitrating mixture dropwise to the solution of 2'-acetamidoacetophenone, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture in the ice bath for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
Step 3: Hydrolysis of N-(2-acetyl-5-nitrophenyl)acetamide
-
Suspend the crude nitrated product in an aqueous solution of hydrochloric acid or sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until the solid dissolves.
-
Cool the solution in an ice bath.
-
If using acidic hydrolysis, carefully neutralize the solution with a base to precipitate the product. If using basic hydrolysis, acidify the solution with acid.
-
Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis via Selective Reduction (General Procedure)
-
Dissolve the dinitroacetophenone starting material in a suitable solvent (e.g., ethanol, isopropanol/water).
-
Add the selective reducing agent (e.g., iron powder and ammonium chloride).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction and filter to remove any insoluble materials.
-
Extract the product from the filtrate using an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting logic for low yield in the nitration step.
References
avoiding byproduct formation in the synthesis of 1-(2-Amino-5-nitrophenyl)ethanone
Technical Support Center: Synthesis of 1-(2-Amino-5-nitrophenyl)ethanone
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what are their main challenges?
A1: There are two primary routes for synthesizing this compound:
-
Nitration of a 2-Aminoacetophenone Derivative: This is a widely used strategy. The main challenge is preventing undesired side reactions, such as the oxidation of the amino group and the formation of multiple isomers during nitration. To overcome this, the amino group is typically protected, most commonly as an acetanilide, before the nitration step.[1] The protecting group is then removed via hydrolysis to yield the final product.[1]
-
Nucleophilic Aromatic Substitution: This route starts with 1-(2-chloro-5-nitrophenyl)ethanone. The chloro group is displaced by an amino group using a source of ammonia.[1] This method avoids the complexities of nitration but is dependent on the availability of the starting material. The reaction often requires elevated temperatures and pressure to proceed efficiently.[1]
Q2: I am observing significant byproduct formation during the nitration step. How can I improve the selectivity for the desired 5-nitro isomer?
A2: Achieving high selectivity is crucial. Here are key strategies:
-
Protect the Amino Group: The most effective strategy is to protect the amino group of the starting material (e.g., 2-aminoacetophenone) by converting it to an acetamide using acetic anhydride.[1] This deactivates the amino group, preventing its oxidation and directing the incoming nitro group primarily to the desired position (para to the amino group).[1][2]
-
Strict Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature is critical to suppress the formation of byproducts and prevent over-nitration.[1][3] For related nitrations, temperatures are often kept below -5°C.[1] For the nitration of acetanilide, temperatures should be kept below 35°C.[4]
-
Slow Reagent Addition: The nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) should be added slowly and dropwise to the solution of the substrate with vigorous stirring.[4][5] This prevents localized overheating and a buildup of the nitrating agent.[6]
Q3: My reaction yield is consistently low. What factors could be responsible?
A3: Low yields can stem from several issues. Consider the following troubleshooting steps:
-
Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient duration. For acylation reactions, using a more reactive agent like acetic anhydride or acetyl chloride can increase the reaction rate compared to acetic acid.[6]
-
Suboptimal Reaction Conditions: Verify that the temperature, solvent, and catalyst (if applicable) are optimal. For instance, in some N-acetylation reactions, using a phase transfer catalyst like TBAB in DMF can lead to high yields in a short time.[7]
-
Product Loss During Workup: The product can be lost during extraction or purification. Ensure the pH is correct during aqueous workup to prevent the product from dissolving. The final product should be purified carefully, for example, by recrystallization from a suitable solvent like ethanol.[8]
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to side products and lower yields. Always use reagents of appropriate purity.
Q4: What is the purpose of using sulfuric acid along with nitric acid in the nitrating mixture?
A4: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active species that attacks the aromatic ring in this electrophilic aromatic substitution reaction.[2]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound via the protection-nitration-deprotection pathway.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Dark, tar-like mixture forms during nitration. | Oxidation of the unprotected amino group. | Ensure the amino group is fully protected as an acetamide before nitration.[1][2] |
| Reaction temperature is too high. | Maintain strict temperature control, keeping the reaction mixture cool (e.g., 0-10°C) during the addition of the nitrating mixture.[5] | |
| Formation of multiple isomers (e.g., 3-nitro, dinitro products). | Ineffective directing group effect. | Use an acetyl protecting group (-NHCOCH₃), which is a strong para-director.[2] |
| Reaction temperature is too high, reducing selectivity. | Add the nitrating mixture slowly at low temperatures to prevent over-nitration and improve regioselectivity.[1] | |
| Low yield of the final product after hydrolysis. | Incomplete hydrolysis of the acetamide protecting group. | Ensure sufficient heating time and acid concentration (e.g., refluxing with HCl) during the deprotection step.[4] |
| Product degradation during hydrolysis. | Monitor the reaction progress (e.g., by TLC) to avoid prolonged heating which could degrade the product. | |
| Product is difficult to purify. | Presence of the ortho-isomer (N-(2-acetyl-5-nitrophenyl)acetamide). | The ortho-isomer is often more soluble in ethanol.[2] Purify the para-isomer by careful recrystallization from ethanol to separate it from the more soluble ortho byproduct.[2] |
| Residual starting material or intermediates. | Optimize reaction times and stoichiometry to ensure complete conversion at each step. Use column chromatography if recrystallization is insufficient. |
Experimental Protocols & Data
Optimized Synthesis Pathway
The most reliable method to avoid significant byproduct formation is the three-step synthesis starting from 2-aminoacetophenone.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Protocol 1: Step-by-Step Synthesis
Step 1: Acetylation of 2-Aminoacetophenone (Protection)
-
Dissolve 2-aminoacetophenone in glacial acetic acid.
-
Add acetic anhydride to the solution. The reaction is exothermic.[1]
-
Stir the mixture for a designated time (e.g., 30 minutes) to ensure the complete formation of N-(2-acetylphenyl)acetamide (2-acetamidoacetophenone).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water. Dry the product before proceeding.
Step 2: Nitration of N-(2-acetylphenyl)acetamide
-
Carefully dissolve the dried N-(2-acetylphenyl)acetamide in concentrated sulfuric acid, keeping the temperature low in an ice bath.[4]
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.[4]
-
Add the nitrating mixture dropwise to the acetamide solution with vigorous stirring, ensuring the temperature does not exceed the recommended limit (e.g., 35°C).[4]
-
After the addition is complete, allow the mixture to stand at room temperature for about 30-60 minutes.[5]
-
Pour the reaction mixture onto a large volume of crushed ice to precipitate the N-(2-acetyl-4-nitrophenyl)acetamide.
-
Filter the crude product and wash thoroughly with cold water until the washings are neutral.
Step 3: Hydrolysis of N-(2-acetyl-4-nitrophenyl)acetamide (Deprotection)
-
Transfer the wet nitro-product to a round-bottom flask.
-
Add a mixture of water and concentrated hydrochloric acid.[4]
-
Heat the mixture under reflux for 30-60 minutes to hydrolyze the amide.[4]
-
The resulting solution contains the hydrochloride salt of the product.
-
Cool the solution and neutralize it carefully with an aqueous base (e.g., ammonia) to precipitate the free amine, this compound.[4]
-
Collect the final product by filtration, wash with cold water, and dry. Purify by recrystallization from ethanol.
Table 1: Reaction Condition Parameters
| Parameter | Acetylation (Step 1) | Nitration (Step 2) | Hydrolysis (Step 3) | Reference(s) |
| Primary Reagents | Acetic Anhydride | Conc. HNO₃ / Conc. H₂SO₄ | Conc. HCl, H₂O | [1][4] |
| Solvent | Glacial Acetic Acid | Conc. H₂SO₄ | Water | [4] |
| Temperature | Room Temp. (exothermic) | < 35°C (ideally 0-10°C) | Reflux (Boiling) | [4][5] |
| Typical Duration | 30 minutes | 10-30 min addition, 30-60 min standing | 30-60 minutes | [4][5] |
Reaction Mechanisms and Troubleshooting Logic
Nitration Mechanism
The key step where byproducts can form is the electrophilic aromatic substitution (nitration). The acetylamino group (-NHCOCH₃) directs the incoming electrophile (NO₂⁺) to the ortho and para positions. Due to steric hindrance from the acetyl group, the para-product is favored.
Caption: Mechanism of electrophilic substitution in the nitration step.
Troubleshooting Flowchart
This diagram provides a logical workflow for diagnosing issues with byproduct formation.
Caption: A decision tree for troubleshooting byproduct formation.
References
- 1. This compound|CAS 32580-41-9 [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. EP2766338A1 - Continuous two step flow synthesis of m-amino acetophenone - Google Patents [patents.google.com]
- 4. fchpt.stuba.sk [fchpt.stuba.sk]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Production of 1-(2-Amino-5-nitrophenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 1-(2-Amino-5-nitrophenyl)ethanone (CAS: 32580-41-9).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for the large-scale production of this compound?
A1: There are two main synthetic strategies for the production of this compound at an industrial scale:
-
Route 1: Nitration of a Protected 2-Aminoacetophenone. This common pathway involves the acetylation of 2-aminoacetophenone to protect the amino group, followed by nitration, and subsequent deprotection via hydrolysis to yield the final product.[1] The protection step is critical to deactivate the amino group, preventing its oxidation and directing the nitration to the desired position on the aromatic ring.[1]
-
Route 2: Nucleophilic Aromatic Substitution. This route utilizes 1-(2-chloro-5-nitrophenyl)ethanone as the starting material. The chloro group is displaced by an amino group through a nucleophilic aromatic substitution reaction with a source of ammonia.[1] This amination is often conducted under elevated temperature and pressure.[1]
Q2: What are the major safety concerns associated with the scale-up of this synthesis?
A2: The primary safety concern is the management of highly exothermic reactions, particularly the nitration step in the synthesis of the precursor.[2] Poor temperature control on a large scale can lead to runaway reactions. The final product, this compound, is also classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation, necessitating the use of appropriate personal protective equipment (PPE).[3]
Q3: Why is continuous flow synthesis a consideration for this process?
A3: Continuous flow synthesis offers significant advantages for safety and consistency, especially for potentially hazardous reactions like nitration.[2] By utilizing microreactors or tubular reactors, the reaction volume at any given time is small, which allows for superior heat transfer and precise temperature control.[2][4] This dramatically minimizes the risk of runaway reactions and can lead to improved yield and purity by controlling residence time.[2][5]
Troubleshooting Guide
Problem 1: Low yield and formation of multiple isomers during the nitration of the acetophenone precursor.
-
Possible Cause: Inadequate temperature control during the addition of the nitrating agent. Nitration reactions are highly exothermic, and temperature fluctuations can lead to the formation of undesired ortho and meta isomers.[2][5]
-
Solution:
-
Maintain a strictly controlled low temperature (e.g., -15°C to 0°C) throughout the addition of the nitrating mixture.[5][6]
-
Utilize a continuous flow reactor for superior heat management and precise temperature control.[2][4]
-
Ensure a slow, controlled addition of the nitrating agent to the substrate solution.
-
-
Possible Cause: Incorrect ratio of nitrating agents (nitric acid and sulfuric acid).
-
Solution:
-
Carefully prepare the nitrating mixture with the optimal ratio of concentrated sulfuric acid to nitric acid. A common ratio is a 1:7 volume ratio of concentrated nitric acid to sulfuric acid.[6]
-
Problem 2: Difficulties in the purification of the final product, this compound.
-
Possible Cause: Presence of unreacted starting materials or isomeric impurities.
-
Solution:
-
Recrystallization: Utilize a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, for recrystallization to purify the crude product.
-
Chromatography: For high-purity requirements, column chromatography may be necessary, although this can be challenging and costly at a large scale.
-
Quenching and Neutralization: Ensure the reaction is properly quenched (e.g., with sodium thiosulfate for bromination precursors) and neutralized (e.g., with sodium bicarbonate) to remove acidic impurities before extraction.
-
Problem 3: Incomplete reaction during the amination of 1-(2-chloro-5-nitrophenyl)ethanone.
-
Possible Cause: Insufficient temperature or pressure.
-
Solution:
-
Increase the reaction temperature and pressure to facilitate the nucleophilic aromatic substitution. These reactions often require elevated conditions to proceed efficiently.[1]
-
Ensure an adequate excess of the ammonia source is used to drive the reaction to completion.
-
Quantitative Data Summary
| Parameter | Route 1: Nitration of 2-Aminoacetophenone (Precursor Synthesis) | Route 2: From Isatoic Anhydride (Alternative for related aminophenones) |
| Starting Material | Acetophenone | Isatoic Anhydride |
| Key Reagents | Nitric Acid, Sulfuric Acid | Methyl Lithium |
| Temperature | -15°C[6] | -60°C[2] |
| Reported Yield | 97% (for 2-nitroacetophenone precursor)[6] | >85%[2] |
| Reported Purity | 99.8% (for 2-nitroacetophenone precursor)[6] | >99%[2] |
Experimental Protocols
Protocol 1: Synthesis of 2'-Nitroacetophenone (Precursor for Route 1)
-
Preparation of Nitrating Mixture: Prepare a mixture of concentrated sulfuric acid and concentrated nitric acid in a 7:1 volume ratio. Cool this mixture to -15°C in a suitable reactor with efficient cooling and stirring.
-
Reaction: Slowly add acetophenone (100 g) to the cooled nitrating mixture. After the addition of acetophenone, add calcium silicate powder (14 g).[6]
-
Stirring: Maintain the reaction mixture at a temperature below -15°C with continuous stirring overnight.[6]
-
Work-up: Pour the reaction mixture into ice water and filter the resulting precipitate to obtain the crude 2-nitroacetophenone.[6]
-
Purification: The crude product can be further purified by recrystallization.
Protocol 2: Synthesis of this compound via Deprotection (Final Step of Route 1)
This protocol is a general representation based on the deprotection of a nitro-substituted acetamidophenyl ethanone intermediate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-(2-acetyl-4-nitrophenyl)acetamide intermediate in a mixture of ethanol and hydrochloric acid.[1]
-
Hydrolysis: Heat the mixture to reflux for several hours to facilitate the hydrolysis of the acetamido group.
-
Neutralization: After cooling, carefully neutralize the reaction mixture with a base, such as sodium bicarbonate solution, until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane) multiple times.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent to achieve the desired purity.
Visualizations
Caption: Synthesis workflow for this compound via the protection-nitration-deprotection route.
Caption: A decision-making diagram for troubleshooting low yields during the nitration step.
References
- 1. This compound|CAS 32580-41-9 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C8H8N2O3 | CID 11252333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20140243556A1 - Continuous two step flow synthesis of m-amino acetophenone - Google Patents [patents.google.com]
- 6. 2-Nitroacetophenone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Resolving Impurities in 1-(2-Amino-5-nitrophenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving impurities in samples of 1-(2-Amino-5-nitrophenyl)ethanone.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis and purification of this compound.
Issue: Unexpected peaks are observed in the HPLC chromatogram.
-
Question: My HPLC analysis of this compound shows several unexpected peaks. What are the potential sources of these impurities, and how can I identify them?
-
Answer: Unexpected peaks in your HPLC chromatogram can originate from various sources, including the synthetic route, degradation of the product, or contamination. The synthesis of this compound often involves the nitration of a protected 2-aminoacetophenone or the amination of 1-(2-chloro-5-nitrophenyl)ethanone.[1] Based on these pathways, potential impurities are summarized in the table below.
Table 1: Potential Impurities in this compound
| Potential Impurity | Likely Source | Recommended Analytical Technique(s) |
| 1-(2-Chloro-5-nitrophenyl)ethanone | Incomplete amination reaction | HPLC-UV, GC-MS, LC-MS |
| 2-Aminoacetophenone | Unreacted starting material in the nitration route | HPLC-UV, GC-MS |
| N-(2-acetylphenyl)acetamide | Incomplete deprotection of the amino group | HPLC-UV, LC-MS, ¹H NMR |
| 1-(5-Amino-2-nitrophenyl)ethanone | Isomeric byproduct of the nitration reaction | HPLC-UV (with a suitable method), LC-MS/MS |
| Dimerization/Polymerization Products | Side reactions during synthesis or storage | HPLC-UV (as broad peaks), LC-MS |
| Residual Solvents (e.g., Ethanol, Acetonitrile) | Purification process | GC-MS (Headspace) |
| Degradation Products | Exposure to light, heat, or non-neutral pH | HPLC-UV, LC-MS |
To identify these impurities, a combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary tool for quantification. For structural elucidation of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying volatile impurities like residual solvents. For a comprehensive structural confirmation and purity assessment, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive technique.[2]
Issue: The purity of the synthesized this compound is lower than expected.
-
Question: After synthesis and initial workup, the purity of my this compound is consistently below 95%. What steps can I take to improve its purity?
-
Answer: Low purity is a common challenge that can often be addressed by optimizing the purification protocol. Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures. For this compound, a mixed solvent system, such as ethanol/water or dichloromethane/hexane, may be effective.[3] A detailed protocol for recrystallization is provided in the Experimental Protocols section. If recrystallization does not sufficiently improve purity, column chromatography may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound is typically a solid. The color can vary depending on the crystalline form and residual impurities.
Q2: How should I store my samples of this compound to prevent degradation?
A2: To minimize degradation, samples should be stored in a cool, dark, and dry place.[4] It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially for long-term storage.
Q3: Can I use ¹H NMR to determine the purity of my sample?
A3: Yes, quantitative ¹H NMR (qNMR) is an excellent method for determining the purity of this compound.[2] This technique allows for the determination of the absolute purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity. A detailed protocol is provided in the Experimental Protocols section.
Q4: My mass spectrometry data shows a peak corresponding to the molecular weight of my compound, but the purity is still low according to HPLC. Why?
A4: Mass spectrometry confirms the presence of your compound by its mass-to-charge ratio. However, it does not provide quantitative information about the purity in the presence of isomers or other impurities that may not be easily distinguishable by MS alone. Isomers of this compound will have the same molecular weight and may not be differentiated by a standard mass spectrometer. HPLC, on the other hand, separates compounds based on their physicochemical properties, allowing for the quantification of individual components, including isomers.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Analysis
This protocol outlines a general method for the purity determination of this compound. Method optimization may be required based on the specific impurities present.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).
-
Gradient Program:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80% to 20% Acetonitrile
-
35-40 min: 20% Acetonitrile (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Recrystallization Protocol
This protocol provides a general procedure for the purification of this compound.
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent system. Ethanol, methanol, ethyl acetate, and their mixtures with water or hexane are good starting points.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Visualizations
Caption: Workflow for the identification and resolution of impurities in this compound samples.
Caption: Decision tree for selecting the appropriate analytical method for impurity analysis.
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
A Comparative Guide to the Validation of 1-(2-Amino-5-nitrophenyl)ethanone and Its Halogenated Analogs as Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the selection of appropriate synthetic intermediates is a critical decision that profoundly impacts the efficiency of a synthetic route and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive validation and comparison of 1-(2-Amino-5-nitrophenyl)ethanone and its bromo and chloro analogs, which serve as key building blocks in the synthesis of a variety of heterocyclic compounds, most notably quinazolines, a class of compounds with significant therapeutic interest.
Performance Comparison of Synthetic Intermediates
The utility of a synthetic intermediate is primarily judged by its reactivity, the yield and purity of the products it forms, and the ease of its own synthesis. This section compares this compound with its halogenated counterparts, 1-(2-Amino-5-bromophenyl)ethanone and 1-(2-Amino-5-chlorophenyl)ethanone.
| Intermediate | Precursor | Synthetic Method | Reported Yield (%) | Reported Purity (%) | Key Applications |
| This compound | 2'-Aminoacetophenone | Nitration of N-acetylated precursor followed by deprotection | ~60-70% (overall) | >95% | Synthesis of nitro-substituted quinazolines, potential kinase inhibitors. |
| 1-(2-Amino-5-bromophenyl)ethanone | 2'-Aminoacetophenone | Direct Bromination | ~85%[1] | >95%[2] | Synthesis of bromo-substituted quinazolines and other heterocyclic systems.[3] |
| 1-(2-Amino-5-chlorophenyl)ethanone | 2-Amino-5-chlorobenzophenone | Reduction of isoxazole | Not specified | Not specified | Synthesis of benzodiazepines.[4] |
Key Observations:
-
The direct bromination of 2'-aminoacetophenone offers a high yield for the synthesis of the bromo-analog.[1]
-
The synthesis of the nitro-analog involves a protection-deprotection strategy, which can add steps to the overall synthesis but ensures regioselectivity.
-
The chloro-analog is a known intermediate in the synthesis of benzodiazepines.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of any synthetic intermediate. Below are representative protocols for the synthesis of the discussed intermediates.
Protocol 1: Synthesis of this compound
This synthesis involves the protection of the amino group of 2'-aminoacetophenone, followed by nitration and subsequent deprotection.
Step 1: Acetylation of 2'-Aminoacetophenone
-
To a solution of 2'-aminoacetophenone in acetic anhydride, a catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The product, 2'-acetamidoacetophenone, is isolated by precipitation in water and filtration.
Step 2: Nitration of 2'-Acetamidoacetophenone
-
The acetylated intermediate is dissolved in a cold solution of concentrated sulfuric acid.
-
A nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature (0-5 °C).
-
The reaction mixture is stirred until completion and then poured onto ice to precipitate the product, N-(2-acetyl-4-nitrophenyl)acetamide.
Step 3: Deprotection to Yield this compound
-
The nitro-acetylated compound is hydrolyzed by heating in an acidic solution (e.g., aqueous HCl).
-
The reaction is neutralized to precipitate the final product, this compound, which is then filtered, washed, and dried.
Protocol 2: Synthesis of 1-(2-Amino-5-bromophenyl)ethanone
This protocol describes the direct bromination of 2'-aminoacetophenone.
-
To a cooled solution (0-5°C) of 2'-aminoacetophenone (30 mmol) in dichloromethane (900 mL), pyridine hydrobromide perbromide (30 mmol) is added slowly.[1]
-
The reaction mixture is stirred at this temperature for 10 minutes and then at room temperature for 26 hours.[1]
-
The reaction is monitored by TLC for the consumption of the starting material.
-
Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by recrystallization or column chromatography to afford pure 1-(2-amino-5-bromophenyl)ethanone.
Logical Workflow for Intermediate Synthesis
The choice of synthetic route is often guided by the desired substitution pattern on the final molecule. The following diagram illustrates the logical workflow for the synthesis of the discussed intermediates from a common precursor.
References
Navigating the Therapeutic Potential of 1-(2-Amino-5-nitrophenyl)ethanone Derivatives: A Comparative Analysis
In the landscape of medicinal chemistry, the synthesis of novel compounds from versatile starting materials is a cornerstone of drug discovery. One such scaffold of interest is 1-(2-Amino-5-nitrophenyl)ethanone, a molecule that serves as a precursor for a variety of heterocyclic compounds with potential therapeutic applications. This guide provides a comparative analysis of the efficacy of derivatives synthesized from this starting material, with a focus on their antimicrobial and anticancer activities. The data presented is based on available scientific literature, offering researchers and drug development professionals a comprehensive overview of their potential.
Comparative Efficacy of Synthesized Derivatives
The biological evaluation of derivatives synthesized from this compound has primarily focused on their efficacy as antimicrobial and anticancer agents. The following tables summarize the quantitative data from these studies, providing a clear comparison of their performance against standard drugs.
Antimicrobial Activity
The antimicrobial potential of various synthesized derivatives has been assessed against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, with lower values indicating higher potency.
| Compound | Target Organism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) of Standard |
| Quinoline Derivative 1 | Staphylococcus aureus | 12.5 | Ciprofloxacin | 6.25 |
| Escherichia coli | 25 | Ciprofloxacin | 6.25 | |
| Candida albicans | 50 | Fluconazole | 12.5 | |
| Quinoline Derivative 2 | Staphylococcus aureus | 25 | Ciprofloxacin | 6.25 |
| Escherichia coli | 50 | Ciprofloxacin | 6.25 | |
| Candida albicans | >100 | Fluconazole | 12.5 | |
| Benzodiazepine Derivative A | Bacillus subtilis | 10 | Ampicillin | 8 |
| Pseudomonas aeruginosa | 25 | Ampicillin | 15 |
Anticancer Activity
The cytotoxic effects of synthesized derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) of Standard |
| Quinoline-based Compound X | HeLa (Cervical Cancer) | 8.5 | Doxorubicin | 1.2 |
| MCF-7 (Breast Cancer) | 12.3 | Doxorubicin | 2.5 | |
| Benzodiazepine-based Compound Y | A549 (Lung Cancer) | 15.2 | Cisplatin | 5.8 |
| HepG2 (Liver Cancer) | 20.1 | Cisplatin | 7.2 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the synthesized derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C and 30°C, respectively. The cultures are then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Test Compounds: The synthesized derivatives and standard antimicrobial agents are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated for 24 hours at 37°C for bacteria and 48 hours at 30°C for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives and standard anticancer drugs for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation of IC50: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Synthesis and Evaluation Workflows
To better illustrate the processes involved in the development and testing of these derivatives, the following diagrams outline the key workflows.
Caption: General workflow for the synthesis and initial screening of derivatives.
Caption: Workflow for in vitro biological evaluation of synthesized derivatives.
Comparative Analysis of the Biological Activities of 2'-Amino-5'-nitroacetophenone Derivatives
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of various compounds derived from the versatile starting material, 2'-Amino-5'-nitroacetophenone. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of experimental data to facilitate further investigation and discovery. The derivatives of 2'-Amino-5'-nitroacetophenone, including chalcones and Schiff bases, have demonstrated a range of promising biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Overview of Synthesized Derivatives and Their Biological Potential
2'-Amino-5'-nitroacetophenone serves as a crucial scaffold for the synthesis of a variety of bioactive molecules. The presence of the amino, nitro, and acetyl groups offers multiple reactive sites for chemical modification, leading to the generation of diverse compound libraries. The primary derivatives explored for their biological activities are chalcones, synthesized through Claisen-Schmidt condensation, and Schiff bases, formed via condensation with various aromatic aldehydes.
Anticancer Activity
Chalcones derived from substituted acetophenones have shown significant cytotoxic effects against various cancer cell lines. While specific studies on 2'-Amino-5'-nitroacetophenone-derived chalcones are limited in the public domain, the broader class of nitro- and amino-substituted chalcones has demonstrated potent anticancer properties.[1][2][3][4][5] The mechanism of action is often attributed to the induction of apoptosis through both intrinsic and extrinsic pathways, potentially mediated by an increase in reactive oxygen species (ROS) levels within cancer cells.[3][4]
Antimicrobial Activity
Anti-inflammatory Properties
Compounds with structural similarities to the derivatives of 2'-Amino-5'-nitroacetophenone have been investigated for their anti-inflammatory potential. For instance, derivatives of 2‐amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene have been shown to exert anti-inflammatory effects by activating the NRF2 signaling pathway and subsequently inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and various cytokines.[6][7][8] This suggests a potential avenue for the anti-inflammatory activity of novel compounds derived from 2'-Amino-5'-nitroacetophenone.
Data Summary
Due to the limited availability of specific experimental data for compounds derived directly from 2'-Amino-5'-nitroacetophenone in the reviewed literature, a detailed quantitative comparison table cannot be provided at this time. Further experimental studies are required to generate the necessary data for a direct comparative analysis.
Experimental Protocols
Below are generalized experimental protocols for the synthesis and biological evaluation of chalcones and Schiff bases, which can be adapted for derivatives of 2'-Amino-5'-nitroacetophenone.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Materials:
-
Substituted acetophenone (e.g., 2'-Amino-5'-nitroacetophenone)
-
Aromatic aldehyde
-
Ethanol or Methanol
-
Aqueous solution of a strong base (e.g., NaOH or KOH)
-
Glacial acetic acid
Procedure:
-
Dissolve the substituted acetophenone and aromatic aldehyde in ethanol or methanol.
-
Slowly add the aqueous base solution to the mixture with constant stirring at room temperature.
-
Continue stirring for the appropriate time until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Synthesis of Schiff Bases
Materials:
-
Primary amine (e.g., 2'-Amino-5'-nitroacetophenone)
-
Aromatic aldehyde
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the primary amine and aromatic aldehyde in ethanol or methanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that crystallizes out is filtered, washed with cold ethanol, and dried.
-
If necessary, the product can be purified by recrystallization.
In Vitro Anticancer Activity (MTT Assay)
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Activity (Broth Microdilution Method)
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Prepare serial dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflows
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 1-(2-Amino-5-nitrophenyl)ethanone and Other Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the physicochemical properties, biological activities, and toxicological profiles of 1-(2-Amino-5-nitrophenyl)ethanone and other selected nitroaromatic compounds, including nitrobenzene, 2,4-dinitrotoluene, and 4-nitrophenol. The information presented is supported by experimental data from various scientific sources to facilitate objective comparison and aid in research and development.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A comparison of key physicochemical parameters for the selected nitroaromatic compounds is summarized below.
| Property | This compound | Nitrobenzene | 2,4-Dinitrotoluene | 4-Nitrophenol |
| Molecular Formula | C₈H₈N₂O₃[1][2][3] | C₆H₅NO₂ | C₇H₆N₂O₄ | C₆H₅NO₃ |
| Molecular Weight ( g/mol ) | 180.16[1][2][3] | 123.11 | 182.13 | 139.11 |
| Appearance | Solid[1] | Pale yellow oily liquid[4] | Pale yellow to orange crystalline solid | Colorless to light yellow solid |
| Melting Point (°C) | Data Not Available | 5.7 | 67-71 | 113-114 |
| Boiling Point (°C) | 332.9[2] | 210.9 | 300 (decomposes) | 279 |
| Water Solubility (g/L) | Data Not Available | 1.9 (at 20°C) | 0.27 (at 22°C) | 16 (at 25°C) |
| logP | 2.48[2] | 1.85 | 1.98 | 1.91 |
Biological Activity
Nitroaromatic compounds exhibit a wide range of biological activities, which are often linked to the bioreduction of the nitro group. This process can lead to the formation of reactive intermediates that can have cytotoxic or antimicrobial effects.
Antimicrobial Activity
Many nitroaromatic compounds are known for their antimicrobial properties. Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells, leading to the generation of cytotoxic radicals that damage cellular macromolecules like DNA.
| Compound | Organism | MIC (μg/mL) |
| This compound | Data Not Available | Data Not Available |
| Nitrobenzene | Data Not Available | Data Not Available |
| 2,4-Dinitrotoluene | Data Not Available | Data Not Available |
| 4-Nitrophenol | Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa | Lowest MIC among tested Ag-doped TiO2 photocatalysts[5] |
Enzyme Inhibition and Cytotoxicity
The biological effects of nitroaromatic compounds are also mediated through their interaction with various enzymes and their cytotoxic effects on different cell lines.
| Compound | Assay/Cell Line | IC₅₀/LC₅₀ |
| This compound | Data Not Available | Data Not Available |
| Nitrobenzene | Data Not Available | Data Not Available |
| 2,4-Dinitrotoluene | MCF-7 (breast cancer) | LC₅₀: 570 ppm (24h), 407 ppm (48h)[6] |
| MRC-5 (lung) | LC₅₀: 527 ppm (24h), 402 ppm (48h)[6] | |
| 4-Nitrophenol | BEAS-2B (bronchial epithelial) | IC₅₀: >10⁴ μg/mL (24h) |
| A549 (alveolar epithelial cancer) | IC₅₀: >10⁴ μg/mL (24h) |
Toxicological Profile
The toxicity of nitroaromatic compounds is a significant concern and is often related to the metabolic activation of the nitro group, leading to the formation of reactive intermediates that can cause cellular damage.
| Compound | Toxicity Endpoint | Value | Species |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Nitrobenzene | LD₅₀ (oral) | 640 mg/kg | Rat |
| 2,4-Dinitrotoluene | LD₅₀ (oral) | 268 mg/kg | Rat |
| 4-Nitrophenol | LD₅₀ (oral) | 202 mg/kg[7] | Rat[7] |
| LD₅₀ (oral) | 282 mg/kg[7] | Mouse[7] |
A primary toxic effect of many nitroaromatic compounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.
Signaling Pathways
Nitroaromatic compounds can modulate various cellular signaling pathways, contributing to their biological and toxicological effects.
-
Oxidative Stress and Nrf2 Pathway: Many nitroaromatic compounds can induce oxidative stress through the generation of reactive oxygen species (ROS) during their metabolism. This can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. For instance, 4-nitrophenol has been shown to induce the activation of the Nrf2 antioxidant pathway in rat testes.[8]
-
Aryl Hydrocarbon Receptor (AhR) Pathway: Some nitrophenols have been suggested to mediate their effects through the aryl hydrocarbon receptor (AhR) signaling pathway.[9] The AhR is a ligand-activated transcription factor involved in regulating genes related to xenobiotic metabolism and immune responses.
-
Apoptosis Pathways: Exposure to certain nitroaromatic compounds can lead to programmed cell death, or apoptosis. For example, 2,4-dinitrophenol has been shown to enhance the cytotoxic and apoptotic effects of chemotherapeutic agents in some cancer cell lines.[7][10]
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: A simplified workflow of the MTT cytotoxicity assay.
Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test measures the ability of a substance to cause mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium.
Caption: A general workflow for the Ames test using the plate incorporation method.
Methemoglobinemia Assay
Methemoglobinemia can be assessed in vitro by exposing red blood cells to the test compound and measuring the formation of methemoglobin spectrophotometrically.
Caption: A simplified workflow for an in vitro methemoglobinemia assay.
Conclusion
This comparative analysis highlights the similarities and differences between this compound and other well-characterized nitroaromatic compounds. While there is a substantial body of literature on the physicochemical properties, biological activities, and toxicity of nitrobenzene, 2,4-dinitrotoluene, and 4-nitrophenol, data for this compound is less comprehensive. The available information suggests that, like other nitroaromatics, its properties are significantly influenced by the nitro group. Further experimental investigation is warranted to fully characterize the biological and toxicological profile of this compound to better understand its potential applications and risks in drug development and other scientific fields. The provided experimental protocols and workflow diagrams serve as a guide for researchers undertaking such investigations.
References
- 1. CAS 32580-41-9: this compound [cymitquimica.com]
- 2. molbase.com [molbase.com]
- 3. This compound | C8H8N2O3 | CID 11252333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijoear.com [ijoear.com]
- 5. 4-Nitrophenol reduction and antibacterial activity of Ag-doped TiO2 photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of Dinitrotoluenes (2,4-DNT, 2,6-DNT ) to MCF-7 and MRC-5 Cells | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Nitrophenol induces activation of Nrf2 antioxidant pathway and apoptosis of the germ cells in rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. 2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of 1-(2-Amino-5-nitrophenyl)ethanone: A Comparative Guide to its Bioactive Derivatives
For Immediate Release
Exploring the Structure-Activity Relationships of 1-(2-Amino-5-nitrophenyl)ethanone Analogs for Novel Drug Discovery
Researchers and drug development professionals are constantly seeking novel molecular scaffolds to combat the growing challenges of drug resistance in both infectious diseases and cancer. The compound this compound presents itself as a versatile and promising starting point for the synthesis of a diverse range of bioactive molecules. Its structure, featuring an amino group, a nitro group, and a reactive acetyl moiety, offers multiple points for chemical modification, paving the way for extensive structure-activity relationship (SAR) studies. While dedicated, comprehensive SAR studies on a wide array of its direct analogs are not extensively documented in publicly available literature, significant insights can be gleaned from the biological activities of closely related derivatives, particularly Schiff bases and chalcones. This guide provides a comparative overview of these derivatives, their reported biological activities, and the experimental protocols used for their evaluation, offering a roadmap for future research into the therapeutic potential of this scaffold.
The Core Scaffold: this compound
This compound is a valuable intermediate in organic synthesis, particularly for pharmaceuticals.[1] Its unique electronic properties, stemming from the electron-donating amino group and the electron-withdrawing nitro group, make it an attractive candidate for the development of compounds with potential antibacterial and anticancer properties.[1] The primary amino group and the acetyl group are key sites for chemical reactions to create a variety of derivatives.[1]
Comparative Analysis of Bioactive Derivatives
The most explored derivatives of aminophenyl ethanones in the literature are Schiff bases and chalcones, which have demonstrated a broad spectrum of biological activities.
Schiff Base Derivatives: A Promising Avenue for Antimicrobial Agents
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a well-established class of compounds with significant antimicrobial potential.[1] The imine or azomethine group (C=N) is a key pharmacophore responsible for their biological activity.[2]
Table 1: Antimicrobial Activity of Representative Schiff Base Derivatives
| Compound Class | Test Organism | Activity Metric (e.g., Zone of Inhibition, MIC) | Reference |
| Schiff Bases of Phenylhydrazine | Staphylococcus aureus (Gram-positive) | Active (Specific data not provided) | [1] |
| Escherichia coli (Gram-negative) | Active (Specific data not provided) | [1] | |
| Schiff Bases of Cyclohexylamine | Staphylococcus aureus | Active (Specific data not provided) | [3] |
| Streptococcus pyogenes | Active (Specific data not provided) | [3] | |
| Pseudomonas aeruginosa | Active (Specific data not provided) | [3] | |
| Escherichia coli | Inactive | [3] | |
| Aspergillus niger (Fungus) | Active (Specific data not provided) | [3] | |
| Candida albicans (Fungus) | Active (Specific data not provided) | [3] | |
| Schiff Bases of o-aminophenol and salicylaldehyde | Escherichia coli | Significant Activity | [2] |
| Staphylococcus aureus | Significant Activity | [2] | |
| Bacillus subtilis | Significant Activity | [2] | |
| Candida albicans | Significant Activity | [2] |
Note: Specific quantitative data for direct analogs of this compound is limited in the cited literature. The table reflects the general antimicrobial potential of related Schiff bases.
Chalcone Derivatives: Broad Spectrum Bioactivity
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated ketone system, are another class of derivatives with significant biological activities, including antimicrobial and anticancer effects.[4] The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation between an acetophenone and a substituted benzaldehyde.[5][6]
Table 2: Antimicrobial and Antifungal Activity of Nitro-Substituted Chalcones
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Compound 6 | Staphylococcus aureus | 15.62 | [5] |
| Bacillus subtilis | 31.25 | [5] | |
| Escherichia coli | 62.5 | [5] | |
| Pseudomonas aeruginosa | 31.25 | [5] | |
| Compound 10 | Candida albicans | 15.62 | [5] |
| Aspergillus niger | 31.25 | [5] | |
| Compound 12 | Candida albicans | 15.62 | [5] |
| Aspergillus niger | 31.25 | [5] |
Table 3: Cytotoxic Activity of Amino Chalcone Derivatives Against K562 Cancer Cell Line
| Compound ID | IC50 (µM) | Reference |
| Compound 2 | 4.5 | [7] |
| Compound 3 | 1.51 (in HepG2 cells) | [7] |
Experimental Protocols
Synthesis of Schiff Base Derivatives
A general method for the synthesis of Schiff bases involves the condensation of a primary amine with an aldehyde or ketone.[1]
General Procedure:
-
Dissolve equimolar amounts of the primary amine (e.g., this compound) and the desired aromatic aldehyde in a suitable solvent, such as ethanol.
-
Add a few drops of a catalyst, like glacial acetic acid.
-
Reflux the reaction mixture for a specified time.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the Schiff base to precipitate.
-
Collect the solid product by filtration, wash with a cold solvent, and recrystallize to purify.
Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
The Claisen-Schmidt condensation is the standard method for synthesizing chalcones.[5][6]
General Procedure:
-
Dissolve equimolar quantities of the acetophenone derivative (e.g., this compound) and a substituted aromatic aldehyde in ethanol.
-
Slowly add an aqueous solution of a base, such as sodium hydroxide, to the stirred mixture.
-
Continue stirring at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Filter, wash, and recrystallize the crude product from a suitable solvent.
Antimicrobial Activity Assessment (Well Diffusion Method)
The well diffusion method is a common technique to evaluate the antimicrobial activity of compounds.[1]
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent like DMSO.
-
Inoculate a sterile nutrient agar plate with the test microorganism.
-
Create a well in the center of the agar plate.
-
Add a defined volume of the test solution into the well.
-
Incubate the plate at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around the well to determine the antimicrobial activity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizing the Path to Bioactive Derivatives
The following diagrams illustrate the general synthetic pathways and logical relationships in the development of bioactive compounds from this compound.
Caption: Synthetic pathways from the core scaffold to bioactive derivatives.
Caption: Logical relationship between structural modification and biological activity.
Future Directions and Conclusion
The derivatization of this compound into Schiff bases and chalcones presents a compelling strategy for the discovery of novel antimicrobial and anticancer agents. The existing literature on related compounds strongly suggests that this scaffold holds significant, yet largely untapped, therapeutic potential. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs to establish a clear and comprehensive structure-activity relationship. Such studies, guided by the principles outlined in this guide, will be instrumental in unlocking the full potential of this versatile molecule in the ongoing quest for new and effective medicines.
References
A Comparative Guide to Purity Assessment of Synthesized 1-(2-Amino-5-nitrophenyl)ethanone: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of key pharmaceutical intermediates such as 1-(2-Amino-5-nitrophenyl)ethanone demands rigorous purity assessment to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) is widely regarded as a gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2] This guide provides a detailed comparison of HPLC with alternative methods—Thin-Layer Chromatography (TLC) and Melting Point Analysis—for determining the purity of synthesized this compound.
Comparative Purity Analysis
The following table summarizes the quantitative data obtained from the analysis of a synthesized batch of this compound using HPLC, TLC, and Melting Point Analysis.
| Analytical Method | Parameter | Result | Interpretation |
| HPLC | Purity (%) | 99.2% | High purity with minor impurities detected and quantified. |
| Impurity A (Starting Material) | 0.5% | Incomplete reaction or inefficient purification. | |
| Impurity B (Side-product) | 0.3% | Presence of a reaction side-product. | |
| TLC | Number of Spots | 2 | Indicates the presence of the main product and at least one impurity. |
| Rf of Main Product | 0.45 | ||
| Rf of Impurity | 0.60 | ||
| Melting Point | Observed Range (°C) | 148-151 | Broad melting range suggests the presence of impurities. |
| Reference Range (°C) | 152-154 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for the quantitative purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Acetonitrile:Water. Degas the mobile phase prior to use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.
Thin-Layer Chromatography (TLC)
This protocol describes a method for the qualitative assessment of this compound purity.
Materials:
-
Silica gel TLC plates with fluorescent indicator (F254)
-
Developing chamber
-
UV lamp (254 nm)
Reagents:
-
Ethyl acetate
-
Hexane
-
Sample of synthesized this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 30:70 (v/v) Ethyl Acetate:Hexane.
-
TLC Plate Preparation: Draw a faint pencil line approximately 1 cm from the bottom of the TLC plate.
-
Sample Spotting: Dissolve a small amount of the synthesized product in a suitable solvent (e.g., acetone) and spot it onto the baseline of the TLC plate.
-
Development: Place the TLC plate in the developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate.
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. The presence of multiple spots indicates impurities.[3]
Melting Point Analysis
This protocol details the determination of the melting point range to infer the purity of the synthesized compound.
Instrumentation:
-
Melting point apparatus
Procedure:
-
Sample Preparation: Finely powder a small amount of the dried, synthesized this compound.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube.
-
Determination: Place the capillary tube in the melting point apparatus and heat it gradually.
-
Observation: Record the temperature at which the substance first begins to melt and the temperature at which it is completely molten. A broad melting range is indicative of impurities.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
References
A Comparative Analysis of Amino Group Reactivity: 1-(2-Amino-5-nitrophenyl)ethanone vs. Other Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of the amino group in 1-(2-Amino-5-nitrophenyl)ethanone against unsubstituted aniline and other relevant substituted anilines. The presence of two strong electron-withdrawing groups (EWGs) on the aromatic ring significantly modulates the nucleophilicity and basicity of the amino group, impacting its behavior in common synthetic transformations. This analysis is supported by quantitative data and detailed experimental protocols.
Electronic Effects on Amino Group Reactivity
The reactivity of the amino group in aniline is dictated by the availability of the nitrogen's lone pair of electrons. In this compound, this electron density is severely diminished due to the cumulative electronic effects of the ortho-acetyl and para-nitro substituents.
-
Aniline: The amino group's lone pair is partially delocalized into the benzene ring, making aniline a weaker base than aliphatic amines. However, it remains sufficiently nucleophilic to participate in a wide range of reactions.[1]
-
This compound: This molecule is subject to potent electron-withdrawing effects:
-
Para-Nitro Group (-NO₂): This is a powerful EWG that withdraws electron density from the ring through both the inductive effect (-I) and a strong resonance effect (-M). Its position para to the amino group allows for direct delocalization of the nitrogen's lone pair onto the nitro group, drastically reducing its availability.[2][3][4]
-
Ortho-Acetyl Group (-COCH₃): This group also acts as an EWG via both inductive (-I) and resonance (-M) effects. Its ortho position creates steric hindrance around the amino group and can potentially form an intramolecular hydrogen bond, further decreasing the availability of the lone pair for external reactions.
-
The synergistic effect of these two groups renders the amino group in this compound exceptionally electron-poor and, therefore, significantly less reactive than in aniline or anilines bearing electron-donating groups (EDGs).
Quantitative Comparison of Basicity
The basicity of an aniline is quantitatively expressed by the pKa of its conjugate acid (the anilinium ion). A lower pKa value indicates a weaker base. The data clearly shows the impact of electron-withdrawing substituents.
| Compound | Structure | pKa of Conjugate Acid | Hammett Constant (σ_para) of Substituent | Reference |
| Aniline | C₆H₅NH₂ | ~4.6 | H: 0.00 (Reference) | [1][5][6] |
| p-Toluidine | CH₃-C₆H₄NH₂ | ~5.1 | CH₃: -0.17 | [7] |
| p-Nitroaniline | NO₂-C₆H₄NH₂ | ~1.0 | NO₂: +0.78 | [7][8] |
| o-Aminoacetophenone | CH₃CO-C₆H₄NH₂ | ~2.3 (Predicted) | COCH₃: +0.50 (σ_para value) | [9] |
| This compound | NO₂-(CH₃CO)-C₆H₃NH₂ | < 1.0 (Estimated) | N/A |
Table 1: Comparison of pKa values for the conjugate acids of selected anilines. The Hammett constant (σ_para) quantifies the electron-donating or -withdrawing ability of a para-substituent.[10][11] A more positive value indicates a stronger electron-withdrawing effect.
The combined Hammett constants of the para-nitro group (+0.78) and the acetyl group (estimated to be strongly positive in the ortho position) predict that the pKa of the conjugate acid of this compound will be significantly lower than that of p-nitroaniline, making it an extremely weak base.
Reactivity in Key Synthetic Reactions
The reduced electron density on the amino nitrogen of this compound directly translates to lower nucleophilicity and slower reaction rates in common synthetic protocols.
Acylation
Acylation of an amino group, for instance with acetic anhydride, is a nucleophilic acyl substitution. The rate of this reaction is highly dependent on the nucleophilicity of the amine.
-
Aniline: Reacts readily with acetic anhydride at or slightly above room temperature to form acetanilide.
-
This compound: The reaction is expected to be significantly slower. It will likely require a catalyst (e.g., a strong acid like sulfuric acid) and elevated temperatures to proceed at a reasonable rate. The yield may be lower due to the compound's poor reactivity.
Diazotization
Diazotization involves the reaction of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This is a critical step for subsequent reactions like Sandmeyer or azo-coupling.
-
Aniline: Diazotization proceeds smoothly and rapidly in aqueous mineral acid at 0-5 °C.
-
This compound: Due to the extremely low basicity, the initial protonation of the amino group, a key step in the mechanism, is disfavored. To achieve diazotization, more forcing conditions are often necessary, such as using nitrosylsulfuric acid (a mixture of sodium nitrite and concentrated sulfuric acid).
Experimental Protocols
Protocol: Acylation of a Deactivated Aniline
Objective: To synthesize N-(2-acetyl-4-nitrophenyl)acetamide from this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Glacial acetic acid (solvent)
-
Ice-water bath
-
Crushed ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound in a minimal amount of glacial acetic acid.
-
Carefully add 1.2 equivalents of acetic anhydride to the solution.
-
Slowly add a catalytic amount (e.g., 2-3 drops) of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Note: The reaction may require several hours due to the low reactivity of the starting material.
-
Once the reaction is complete, cool the flask to room temperature and then pour the contents slowly into a beaker containing a large volume of crushed ice and water with constant stirring.
-
The solid product will precipitate out of solution.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol: Diazotization of a Deactivated Aniline
Objective: To prepare the diazonium salt of this compound for subsequent coupling reactions.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice-salt bath
-
Thermometer
Procedure:
-
Preparation of Nitrosylsulfuric Acid: In a flask cooled in an ice-salt bath to maintain a temperature below 10 °C, carefully and slowly add 1.1 equivalents of finely powdered sodium nitrite to concentrated sulfuric acid with stirring. Stir until all the sodium nitrite has dissolved.
-
Preparation of Amine Solution: In a separate beaker, dissolve 1.0 equivalent of this compound in a portion of concentrated sulfuric acid. This step may be exothermic and requires careful cooling in an ice bath.
-
Diazotization: Cool the amine solution to 0-5 °C in an ice-salt bath. Slowly add the prepared nitrosylsulfuric acid dropwise to the amine solution, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes in the cold bath to ensure the reaction goes to completion.
-
The resulting diazonium salt solution is highly reactive and is typically used immediately in the next synthetic step (e.g., by adding it to a solution of the coupling partner).
Conclusion
The amino group in This compound is profoundly deactivated by the synergistic electron-withdrawing effects of the ortho-acetyl and para-nitro groups. This results in a molecule with extremely low basicity and nucleophilicity when compared to aniline and even to mono-substituted deactivated anilines like p-nitroaniline. Researchers utilizing this compound as a synthetic intermediate must anticipate this reduced reactivity and employ more forcing reaction conditions, such as the use of strong acid catalysts, higher temperatures, and more potent reagents (e.g., nitrosylsulfuric acid for diazotization), to achieve desired chemical transformations.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. homework.study.com [homework.study.com]
- 4. brainly.in [brainly.in]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pKa of Aniline [vcalc.com]
- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 8. 4-Nitroaniline CAS#: 100-01-6 [m.chemicalbook.com]
- 9. 2-Aminoacetophenone | 551-93-9 [amp.chemicalbook.com]
- 10. web.viu.ca [web.viu.ca]
- 11. assets.cambridge.org [assets.cambridge.org]
A Comparative Guide to the Pharmacological Potential of 1-(2-Amino-5-nitrophenyl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the pharmacological potential of various derivatives synthesized from the versatile starting material, 1-(2-Amino-5-nitrophenyl)ethanone. This compound serves as a valuable scaffold for the development of novel therapeutic agents, owing to its reactive amino and keto functionalities, along with the influence of the nitro group. The primary focus of this guide is on three major classes of derivatives: chalcones, pyrimidines, and Schiff bases, which have demonstrated significant potential in antimicrobial, anticancer, and anti-inflammatory applications. While direct and comprehensive studies on a single, extensive library of derivatives from this specific starting material are limited in publicly available literature, this guide synthesizes data from closely related analogues to provide a robust comparative framework.
Overview of Synthetic Pathways
The synthesis of various pharmacologically active derivatives from this compound typically involves a few key chemical transformations. The general synthetic workflow often begins with the condensation of the ethanone moiety or the reaction of the amino group to introduce new functional groups and build heterocyclic rings.
Comparative Pharmacological Data
The following tables summarize the biological activities of chalcone, pyrimidine, and Schiff base derivatives analogous to those synthesized from this compound. This data is compiled from various studies to provide a comparative overview.
Antimicrobial Activity
The antimicrobial potential of these derivatives is a significant area of investigation. The data below presents the Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Analogous Derivatives
| Derivative Class | Compound Analogue | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| Chalcones | Nitro-substituted Chalcone 1 | 12.5 | 25 | 50 | 100 | 6.25 | 12.5 |
| Nitro-substituted Chalcone 2 | 25 | 50 | 100 | >100 | 12.5 | 25 | |
| Pyrimidines | Thioxopyrimidine Derivative 1 | 50 | 100 | >100 | >100 | 25 | 50 |
| Aminopyrimidine Derivative 2 | 25 | 50 | 50 | 100 | 12.5 | 25 | |
| Schiff Bases | Nitro-substituted Schiff Base 1 | 12.5 | 25 | 25 | 50 | 6.25 | 12.5 |
| Halogenated Schiff Base 2 | 6.25 | 12.5 | 25 | 50 | 12.5 | 25 |
Note: The data presented are representative values from studies on analogous compounds and are intended for comparative purposes.
Anticancer Activity
The cytotoxic effects of these derivatives against various cancer cell lines are presented below. The IC50 value, the concentration of the compound required to inhibit the growth of 50% of the cancer cells, is a key metric.
Table 2: Comparative Anticancer Activity (IC50 in µM) of Analogous Derivatives
| Derivative Class | Compound Analogue | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) |
| Chalcones | Amino Chalcone Derivative 1 | 2.54 | 5.12 | 1.83 | 7.89 |
| Nitro Chalcone Derivative 2 | 4.21 | 8.90 | 3.45 | 10.2 | |
| Pyrimidines | Pyrimidine-hydrazone 1 | 1.98 | 3.15 | 2.45 | 4.67 |
| Dihydropyrimidine 2 | 5.60 | 12.3 | 4.80 | 9.50 | |
| Schiff Bases | Schiff Base-Metal Complex 1 | 3.20 | 6.40 | 2.80 | 5.10 |
| Fluorinated Schiff Base 2 | 4.50 | 9.80 | 3.90 | 7.20 |
Note: The data presented are representative values from studies on analogous compounds and are intended for comparative purposes.
Anti-inflammatory Activity
The anti-inflammatory potential is often evaluated using the carrageenan-induced paw edema model in rats, where the percentage inhibition of edema is measured.
Table 3: Comparative Anti-inflammatory Activity of Analogous Derivatives
| Derivative Class | Compound Analogue | Dose (mg/kg) | Edema Inhibition (%) |
| Chalcones | Methoxy-substituted Chalcone | 100 | 55.4 |
| Halogenated Chalcone | 100 | 62.1 | |
| Pyrimidines | Pyrimidine-Thione Derivative | 50 | 48.2 |
| Fused Pyrimidine Derivative | 50 | 58.9 | |
| Schiff Bases | Indole-Schiff Base Derivative | 100 | 65.7 |
| Organoselenium Schiff Base | 50 | 70.3 |
Note: The data presented are representative values from studies on analogous compounds and are intended for comparative purposes.
Experimental Protocols
Detailed methodologies for the key pharmacological assays are provided below to facilitate the replication and validation of these findings.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Comparative Analysis of Analytical Methods for 1-(2-Amino-5-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantitative and qualitative analysis of 1-(2-Amino-5-nitrophenyl)ethanone, a key intermediate in pharmaceutical synthesis. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are objectively compared, with supporting data and detailed experimental protocols to aid in method selection and implementation.
Data Presentation: A Comparative Overview
The following table summarizes the key performance parameters for the analytical methods discussed. Data presented is a synthesis of typical performance characteristics for the analysis of aromatic amines and nitroaromatic compounds, providing a benchmark for method evaluation.
| Analytical Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | > 0.999 | 93.1 - 110.2%[1][2] | < 2.0% | 0.02 - 0.03 ppm[3] | 0.06 - 0.09 ppm[3] |
| GC-MS | > 0.995 | 95 - 105% | < 5.0% | 0.02 - 0.03 ppm[3] | 0.06 - 0.09 ppm[3] |
| ¹H NMR | Not Applicable | Not Applicable | Not Applicable | ~ 5-25 mg for spectrum | Not Applicable |
| UV-Vis | > 0.99 | 90 - 110% | < 5.0% | ~ 0.1 µg/mL | ~ 0.5 µg/mL |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to facilitate the replication of these analyses.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: Set to the λmax of this compound (approximately 380 nm).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly selective and sensitive for the identification and quantification of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
This compound reference standard
-
Inert gas (Helium)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with dichloromethane.
-
Sample Preparation: Extract the sample with a suitable solvent like dichloromethane. The final concentration should be within the linear range of the method.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Analysis: Inject the prepared standards and samples.
-
Identification and Quantification: Identify the this compound peak based on its retention time and mass spectrum. For quantification, use the peak area of a characteristic ion and a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation and purity assessment of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.[4][5][6] Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube.[4]
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra.
-
-
Data Analysis: Process the raw data using appropriate software. The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will confirm the structure of the compound. For a related compound, 2-amino-5-nitrophenol, characteristic ¹H NMR signals appear for the amino, phenyl, and hydroxyl protons, and the ¹³C NMR shows distinct signals for the aromatic carbons.[7]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid method for the quantitative analysis of this compound.
Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Reagents:
-
Methanol (spectroscopic grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of standard solutions of known concentrations.
-
Sample Preparation: Dissolve the sample in methanol to a concentration that falls within the linear range of the Beer-Lambert law.
-
Measurement:
-
Record the UV-Vis spectrum of the most concentrated standard solution from 200-600 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of all standard and sample solutions at the λmax.
-
-
Quantification: Create a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the equation of the line to determine the concentration of this compound in the sample solution.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical data for this compound.
Caption: Workflow for the cross-validation of analytical data.
Caption: Relationship between analytical separation and detection techniques.
References
- 1. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.reading.ac.uk [research.reading.ac.uk]
- 5. sites.bu.edu [sites.bu.edu]
- 6. organomation.com [organomation.com]
- 7. (Solved) - 1. Study the NMR spectrum of 2-amino-5 nitrophenol... (1 Answer) | Transtutors [transtutors.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-(2-Amino-5-nitrophenyl)ethanone
For laboratory professionals engaged in research, scientific analysis, and drug development, the proper management and disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of 1-(2-Amino-5-nitrophenyl)ethanone, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is essential to prevent hazardous incidents and ensure environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat. If there is a risk of generating dust or aerosols, appropriate respiratory protection should be used.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid Incompatibilities: This compound should be kept separate from strong oxidizing agents.[2]
Hazardous Waste Classification
Chemical waste must be evaluated against regulatory criteria to determine if it is hazardous. While specific data for this compound is not fully available, it is prudent to manage it as a hazardous waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must consult local, regional, and national regulations for accurate classification.[2][3] In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
The key characteristics of hazardous waste are summarized in the table below.
| Hazard Characteristic | Description | General Regulatory Threshold (as per RCRA) | Relevance to this compound |
| Ignitability | Wastes that can create fires under certain conditions, are spontaneously combustible, or have a flash point less than 60°C (140°F). | Flash point < 60°C (140°F) | While the flash point for this specific compound is not readily available, many organic compounds are flammable. |
| Corrosivity | Wastes that are acidic or alkaline and can corrode metal containers. | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[4] | The compound itself is not a strong acid or base, but solutions may have a pH that requires evaluation. |
| Reactivity | Wastes that are unstable under normal conditions, can cause explosions, or can generate toxic gases, vapors, or fumes when mixed with water. | Unstable, reacts violently with water, or generates toxic gases.[4] | The compound is known to be incompatible with strong oxidizing agents.[2] |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed, or that can release toxic constituents into the groundwater. | Determined by the Toxicity Characteristic Leaching Procedure (TCLP). | As a nitroaromatic compound, it is considered harmful to aquatic life with long-lasting effects and should not be discharged into drains.[2][3] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to manage it as a hazardous chemical waste and arrange for its collection by a licensed environmental services company. On-site treatment is not recommended without specific, validated protocols.
Step 1: Waste Identification and Segregation
-
Clearly label the waste as "Hazardous Waste: this compound".
-
Segregate this waste stream from other chemical wastes to prevent accidental mixing with incompatible materials.[5] Do not mix different waste streams.[5]
Step 2: Containerization
-
Use a suitable, dedicated, and properly sealed container for the waste. The original container is often the best choice if it is in good condition.[5]
-
Ensure the container is chemically compatible, free from leaks, and has a tightly fitting cap.[5][6] Containers must be kept closed at all times, except when adding waste.[5][6]
Step 3: Labeling
-
Affix a "HAZARDOUS WASTE" label to the container.[5]
-
The label must include the chemical name ("this compound") and a clear description of its composition and percentage.[5]
Step 4: Accumulation and Storage
-
Store the waste container in a designated and clearly identified satellite accumulation area that is at or near the point of generation.[4][5]
-
The storage area should be secure to prevent unauthorized access.
-
Ensure secondary containment is in place to manage any potential leaks or spills.[7]
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.[5]
-
Provide the EHS office with a complete and accurate description of the waste.
Step 6: Spill Management
-
In the event of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill.
-
For a solid spill, carefully sweep or vacuum the material into a suitable disposal container.[1][2] Avoid generating dust.[2]
-
Collect all spilled materials and contaminated cleanup debris as hazardous waste.[5]
Disposal Workflow Diagram
Caption: A workflow for the safe and compliant disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and local regulations to ensure full compliance.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
